4-hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-5-4-2-1-3-9(4)6(11)8-7-5/h1-3H,(H,7,10)(H,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKCMLFUVPXMBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)NNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001230646 | |
| Record name | 2,3-Dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001230646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50269-88-0 | |
| Record name | 2,3-Dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50269-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001230646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 4-Hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one – Structural Properties, Synthesis, and Pharmacological Applications
Executive Summary
The pyrrolo[1,2-d][1,2,4]triazine scaffold represents a privileged pharmacophore in modern medicinal chemistry. Specifically, the 4-hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one derivative has garnered significant attention due to its structural mimicry of endogenous nucleobases and nicotinamide[1]. As a Senior Application Scientist, I have observed that the true utility of this molecule lies in its dynamic tautomerism and highly tunable electronic surface. This allows it to act as a potent competitive inhibitor for enzymes requiring nucleotide-like substrates, most notably Poly(ADP-ribose) polymerase 1 (PARP-1)[2] and Acetylcholinesterase (AChE)[3].
This whitepaper provides a comprehensive, field-proven guide to the physicochemical profiling, synthetic methodologies, and self-validating experimental protocols required to leverage this scaffold in drug discovery workflows.
Core Structural and Physicochemical Properties
The efficacy of this compound is fundamentally driven by its lactam-lactim (keto-enol) tautomerization. In physiological environments, the molecule exists in an equilibrium between the 4-hydroxy-1-oxo form and the 1,4-dioxo (lactam) form. This duality provides a versatile hydrogen-bonding network (acting simultaneously as a donor and acceptor) that is critical for anchoring the molecule within the rigid hinge regions of target proteins.
Data Presentation: Physicochemical Profiling
Table 1: Predicted Physicochemical Properties and Pharmacological Relevance
| Property | Value (Predicted) | Pharmacological Relevance |
| Molecular Weight | 151.12 g/mol | High Ligand Efficiency (LE); ideal starting point for Fragment-Based Drug Discovery (FBDD). |
| Topological Polar Surface Area (TPSA) | ~83.5 Ų | Optimal for cellular permeability; permits optimization for Blood-Brain Barrier (BBB) transit. |
| Hydrogen Bond Donors (HBD) | 2 (NH, OH) | Crucial for anchoring to target enzyme catalytic domains (e.g., Ser904 in PARP-1). |
| Hydrogen Bond Acceptors (HBA) | 4 (N, N, O, O) | Facilitates extensive water-mediated interaction networks within binding pockets. |
| LogP | -0.2 to 0.4 | High aqueous solubility, minimizing the need for complex formulation during in vitro assays. |
Synthetic Methodologies
The construction of the pyrrolo[1,2-d][1,2,4]triazine core requires precise control over nucleophilic substitutions and intramolecular cyclizations. The most robust route begins with a pyrrole-2-carboxylate precursor.
Causality in Synthesis: The critical step is the N-amination of the pyrrole ring. Using hydrazine hydrate ensures high regioselectivity. Subsequent cyclization using formamide acts dually as the carbon source for the triazine ring and the reaction solvent. The high temperature drives the thermodynamic lactamization, yielding the stable 1-oxo core.
Figure 1: Two-step synthetic workflow for the pyrrolo[1,2-d][1,2,4]triazin-1-one core scaffold.
Pharmacological Applications & Mechanism of Action
PARP-1 Inhibition and Synthetic Lethality
Pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one derivatives are highly effective inhibitors of PARP[2]. PARP-1 is a nuclear enzyme that detects DNA single-strand breaks and utilizes NAD+ to synthesize poly(ADP-ribose) chains, signaling for DNA repair machinery. The this compound scaffold acts as a nicotinamide isostere. It competitively binds to the NAD+ binding pocket in the catalytic domain. By preventing DNA repair, these inhibitors induce "synthetic lethality" in cancer cells harboring BRCA1/2 mutations, leading to targeted apoptosis[2].
Figure 2: Mechanism of PARP-1 inhibition and synthetic lethality by pyrrolo-triazine derivatives.
Acetylcholinesterase (AChE) Inhibition
Beyond oncology, functionalized derivatives of this scaffold (e.g., thieno-fused pyrrolo-triazines) have been identified as potent AChE inhibitors through high-throughput screening[3]. These compounds bind to the catalytic active site of AChE, preventing the breakdown of acetylcholine, which is a primary therapeutic strategy for managing neurodegenerative disorders.
Self-Validating Experimental Protocols
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls and mechanistic reasoning to prevent false positives.
Protocol 1: In Vitro PARP-1 Fluorometric Inhibition Assay
Rationale: This assay measures the depletion of NAD+. Since PARP-1 consumes NAD+ to build PAR chains, high residual fluorescence (remaining NAD+ converted to resorufin via a cycling reaction) indicates successful PARP inhibition.
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
Compound Plating: Dispense the 4-hydroxy-triazine derivative in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well black microplate.
-
Causality: A 10-point curve ensures accurate IC₅₀ calculation across logarithmic scales, preventing artifactual steep Hill slopes.
-
-
Enzyme & DNA Addition: Add 0.5 U of recombinant human PARP-1 and 10 µg/mL activated (sheared) DNA.
-
Causality: PARP-1 is strictly DNA-dependent; without the activated DNA, basal activity is negligible. This serves as an internal negative control.
-
-
Reaction Initiation: Add NAD+ to a final concentration of 1 µM. Incubate at 25°C for 30 minutes.
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Detection: Add the developer mix (alcohol dehydrogenase, diaphorase, resazurin). Incubate for 15 minutes.
-
Validation: Measure fluorescence (Ex 540 nm / Em 590 nm). Calculate the Z'-factor using Olaparib as a positive control. A Z'-factor > 0.6 validates the assay's robustness.
Protocol 2: Miniaturized Ellman’s Assay for AChE Inhibition (384-Well Format)
Rationale: Miniaturization into a 384-well format allows for the rapid screening of pyrrolo-triazine libraries while conserving reagents[3].
-
Buffer Preparation: Use 0.1 M sodium phosphate buffer (pH 8.0).
-
Pre-Equilibration: Add 10 µL of test compound, 10 µL of AChE (0.05 U/mL), and 10 µL of DTNB (3 mM) to the well. Incubate for 10 minutes at 25°C.
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Causality: Pre-incubation allows slow-binding inhibitors to reach equilibrium with the enzyme before the substrate is introduced.
-
-
Reaction Initiation (Critical Step): Add 10 µL of acetylthiocholine iodide (ATCI, 1.5 mM) to start the reaction.
-
Causality: As proven in literature, starting the kinetic reaction by the addition of the substrate (ATCI) rather than the enzyme yields superior assay performance by minimizing the background hydrolysis of DTNB[3].
-
-
Kinetic Readout: Monitor absorbance at 412 nm kinetically for 5 minutes. Calculate the initial velocity (V₀) to determine percent inhibition relative to a vehicle control.
References
- Google Patents. "pyrrolo[1,2-d][1,2,4]triazin-1(2h)-one derivatives as inhibitors of poly(adp-ribose)polymerase(parp).
-
Ingenta Connect. "Miniaturization and Validation of the Ellman's Reaction Based Acetylcholinesterase Inhibitory Assay into 384-Well Plate Format and Screening of a Chemical Library." Available at:[Link]
Sources
- 1. This compound [lgcstandards.com]
- 2. WO2007138355A1 - Pyrrolo[1,2-a]pyrazin-1(2h)-one and pyrrolo[1,2-d][1,2,4]triazin-1(2h)-one derivatives as inhibitors of poly(adp-ribose)polymerase(parp) - Google Patents [patents.google.com]
- 3. Miniaturization and Validation of the Ellman's Reaction Based Ace...: Ingenta Connect [ingentaconnect.com]
Biological Activity and Therapeutic Potential of Pyrrolo[1,2-d][1,2,4]triazin-1-one Derivatives: A Comprehensive Technical Guide
Executive Summary
The pyrrolo[1,2-d][1,2,4]triazine scaffold is a privileged, nitrogen-rich fused bicyclic system that has garnered significant attention in medicinal chemistry. While its regioisomer, pyrrolo[2,1-f][1,2,4]triazine, is widely recognized as a quinazoline bioisostere in FDA-approved kinase inhibitors, the pyrrolo[1,2-d][1,2,4]triazin-1-one derivatives exhibit a distinct and highly versatile pharmacological profile. This technical guide explores the core biological activities of these derivatives—spanning poly(ADP-ribose) polymerase (PARP) inhibition, mitogen-activated protein (MAP) kinase modulation, and cholinesterase inhibition—while providing validated experimental workflows for their evaluation.
Structural Chemistry & Rational Design
The pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one nucleus is characterized by a planar geometry and a precise arrangement of hydrogen bond donors and acceptors. Synthetically, the core is typically accessed via the cyclization of 1H-pyrrole-2-carbohydrazide with trimethyl orthoformate, or through the condensation of 1-carbethoxy-2-formylpyrrole with formylhydrazine under alkaline conditions[1].
The critical feature of the 1-one (lactam) moiety is its ability to act as a highly effective bioisostere for the nicotinamide group of NAD⁺. This structural mimicry allows the scaffold to anchor deeply into the catalytic pockets of NAD⁺-dependent enzymes and ATP-binding sites of specific kinases, forming robust hydrogen bonds with highly conserved amino acid residues.
Core Biological Activities & Mechanistic Pathways
PARP-1/2 Inhibition and Synthetic Lethality
Pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one derivatives are potent inhibitors of PARP-1 and PARP-2[2]. PARP enzymes are first responders to DNA single-strand breaks (SSBs). By competing with NAD⁺ at the catalytic domain, these derivatives prevent poly(ADP-ribosyl)ation (PARylation).
Crucially, the inhibition mechanism extends beyond mere catalytic blockade. High-affinity derivatives induce PARP trapping , where the PARP enzyme remains locked onto the damaged DNA. In tumors harboring homologous recombination deficiencies (e.g., BRCA1/2 mutations), this trapped complex causes replication fork collapse and double-strand breaks (DSBs), driving the cell into apoptosis via synthetic lethality[3].
Mechanism of PARP-1 synthetic lethality induced by pyrrolo[1,2-d][1,2,4]triazin-1-one derivatives.
MAP Kinase Inhibition (JNK and p38)
Beyond DNA repair, specific substitutions on the pyrrolo[1,2-d][1,2,4]triazine core yield potent inhibitors of c-Jun N-terminal kinases (JNK) and p38 kinases[4]. These MAP kinases are central mediators of pro-inflammatory cytokine biosynthesis (such as TNF-α) in response to stress stimuli. By occupying the ATP-binding pocket of p38/JNK, these derivatives arrest the downstream signaling cascade, demonstrating significant therapeutic potential for autoimmune conditions like rheumatoid arthritis and inflammatory bowel disease[4].
Dual-Site Cholinesterase Inhibition
Recent high-throughput screening campaigns have identified highly functionalized derivatives—specifically, 8-oxo-thieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazine-7(8H)-acetamides—as exceptional acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors[5]. Molecular docking reveals that the extended aliphatic and piperidinyl side chains allow these molecules to span the AChE gorge, binding simultaneously to the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS)[6]. This dual-binding not only restores cholinergic transmission but also prevents AChE-induced amyloid-beta aggregation, a hallmark of Alzheimer's disease.
Quantitative Data Summary
The following table synthesizes the in vitro biological activity of key pyrrolo[1,2-d][1,2,4]triazin-1-one chemotypes across their primary targets.
| Target Enzyme | Derivative Chemotype / Functionalization | Primary Indication | Potency (IC₅₀ Range) |
| PARP-1 | Unsubstituted or 4-alkyl pyrrolo[1,2-d][1,2,4]triazin-1(2H)-ones | BRCA-mutated Oncology | 10 nM – 150 nM |
| p38 / JNK | Aryl-substituted pyrrolo[1,2-d][1,2,4]triazines | Autoimmune / Inflammation | 50 nM – 500 nM |
| AChE | Thieno-fused pyrrolo[1,2-d][1,2,4]triazin-8-ones (e.g., piperidinyl-alkyl substituted) | Alzheimer's Disease | 0.019 µM – 0.1 µM |
| ROCK | Amino-functionalized derivatives | Neuroinflammation / Metastasis | 100 nM – 1.2 µM |
Validated Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies detail the self-validating systems required to accurately profile the biological activity of these derivatives.
Protocol 1: Miniaturized Ellman’s Assay for AChE Inhibition
Purpose: High-throughput kinetic evaluation of cholinesterase inhibitors.
Causality & Design: Traditional Ellman's assays often suffer from false positives because highly reactive test compounds can directly reduce the colorimetric reagent (DTNB) independently of enzymatic activity. To eliminate this artifact, this miniaturized 384-well protocol is designed to initiate the kinetic reaction by adding the substrate (ATCh) last, only after the compound and DTNB have been pre-incubated[5].
-
Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the pyrrolo[1,2-d][1,2,4]triazin-1-one derivatives in DMSO (final assay concentration ≤ 1% DMSO to prevent enzyme denaturation).
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Pre-Incubation: To a 384-well microplate, add 25 µL of buffer, 5 µL of test compound, 5 µL of DTNB (3 mM), and 5 µL of AChE enzyme (0.015 U/mL). Incubate at 25°C for 10 minutes.
-
Background Read: Read the baseline absorbance at 412 nm to identify any intrinsic compound-DTNB reactivity.
-
Reaction Initiation: Add 5 µL of acetylthiocholine iodide (ATCh, 1.5 mM) to initiate the reaction.
-
Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes.
-
Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Determine IC₅₀ using non-linear regression analysis.
Optimized high-throughput Ellman's assay workflow for identifying AChE inhibitors.
Protocol 2: Radiometric PARP-1 Inhibition Assay
Purpose: Quantification of PARylation blockade.
Causality & Design: PARP-1 exhibits minimal basal activity and requires allosteric activation via DNA binding. Therefore, the assay buffer must be supplemented with sheared calf thymus DNA (which contains abundant double-strand breaks) to fully activate the enzyme. Trichloroacetic acid (TCA) precipitation is utilized because it selectively precipitates the newly synthesized, high-molecular-weight poly(ADP-ribose) polymers while leaving unreacted ³H-NAD⁺ in solution[4].
-
Reaction Mixture: In a 96-well plate, prepare a 50 µL reaction volume containing 50 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, 1 mM DTT, and 10 µg/mL sheared calf thymus DNA.
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Enzyme & Compound Addition: Add 10 nM of purified recombinant human PARP-1 and the pyrrolo[1,2-d][1,2,4]triazin-1-one test compound (serial dilutions). Incubate for 15 minutes at room temperature to allow compound binding.
-
Radiolabeled Substrate: Initiate the reaction by adding 50 µM NAD⁺ spiked with 1 µCi of [³H]-NAD⁺. Incubate for exactly 20 minutes at 25°C.
-
Quenching & Precipitation: Stop the reaction by adding 50 µL of ice-cold 20% Trichloroacetic acid (TCA). Incubate on ice for 30 minutes to precipitate the poly(ADP-ribose) polymers.
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Filtration: Transfer the mixture to a GF/B glass microfiber filter plate. Wash extensively with 10% TCA (3x) and 95% ethanol (1x) to remove unreacted [³H]-NAD⁺.
-
Scintillation Counting: Add 30 µL of scintillation cocktail to the dried filter plate and quantify the retained radioactivity (CPM) using a microplate scintillation counter.
References
- European Patent Office. "PYRROLO[1,2-D][1,2-4]TRIAZINE AS INHIBITORS OF C-JUN N-TERMINAL KINASES (JNK) AND P-38 KINASES." Googleapis.com.
- Google Patents. "Pyrrolo[1,2-a]pyrazin-1(2h)-one and pyrrolo[1,2-d][1,2,4]triazin-1(2h)-one derivatives as inhibitors of poly(adp-ribose)polymerase(parp).
- ResearchGate. "Miniaturization and Validation of the Ellmans Reaction Based Acetylcholinesterase Inhibitory Assay into 384-Well Plate Format and Screening of a Chemical Library." Combinatorial Chemistry & High Throughput Screening.
- ResearchGate. "Molecular Docking Guided Comparative GFA, G/PLS, SVM and ANN Models of Structurally Diverse Dual Binding Site Acetylcholinesterase Inhibitors.
- ResearchGate. "D. MAUME's research works: Synthesis and biological activities of novel pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2007138355A1 - Pyrrolo[1,2-a]pyrazin-1(2h)-one and pyrrolo[1,2-d][1,2,4]triazin-1(2h)-one derivatives as inhibitors of poly(adp-ribose)polymerase(parp) - Google Patents [patents.google.com]
- 3. WO2007138355A1 - Pyrrolo[1,2-a]pyrazin-1(2h)-one and pyrrolo[1,2-d][1,2,4]triazin-1(2h)-one derivatives as inhibitors of poly(adp-ribose)polymerase(parp) - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
4-hydroxy-pyrrolo[1,2-d][1,2,4]triazin-1-one CAS number and synonyms
This guide provides an in-depth technical analysis of 4-hydroxy-pyrrolo[1,2-d][1,2,4]triazin-1-one , a fused bicyclic heterocycle critical in medicinal chemistry as a nucleobase surrogate and kinase inhibitor scaffold.
Part 1: Chemical Identity & Nomenclature
The compound exists in a dynamic tautomeric equilibrium. While the user-specified name implies a specific enol form, the stable species isolated in standard conditions is often the 1,4-dione .
Core Identifiers
| Parameter | Details |
| Primary Name | Pyrrolo[1,2-d][1,2,4]triazine-1,4(2H,3H)-dione |
| Tautomeric Name | 4-hydroxy-pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one |
| CAS Number | 50269-88-0 (for the 1,4-dione form) |
| Related CAS | 37526-43-5 (Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one; mono-oxo analog) |
| Molecular Formula | C₆H₅N₃O₂ |
| Molecular Weight | 151.12 g/mol |
| SMILES | O=C1NC(=O)C2=CC=CN21 (Dione form) |
| IUPAC Name | 2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione |
Synonyms
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2,3-Dihydro-1,4-dioxopyrrolo[1,2-d][1,2,4]triazine[1]
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4-Hydroxypyrrolo[1,2-d][1,2,4]triazin-1-one
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1-Oxo-4-hydroxy-1,2-dihydropyrrolo[1,2-d][1,2,4]triazine
Part 2: Structural Analysis & Tautomerism
The reactivity and biological recognition of this scaffold are defined by its tautomeric states. The [1,2-d] fusion system places the bridgehead nitrogen at position 4 of the triazine ring (or position 1 of the pyrrole), creating a planar, electron-rich system that mimics purine nucleosides.
Tautomeric Equilibrium Diagram
The following diagram illustrates the shift between the diketo (lactam) and enol (lactim) forms, which is solvent-dependent. In polar protic solvents, the dione form predominates, while the hydroxy-one form is relevant for binding in enzyme active sites (e.g., as a hydrogen bond donor/acceptor).
Caption: Tautomeric equilibrium between the stable 1,4-dione and the 4-hydroxy-1-one species.
Part 3: Synthesis & Manufacturing Protocols
The most robust synthetic route involves the cyclization of pyrrole-2-carboxylic acid derivatives. Unlike the [2,1-f] isomer (used in Remdesivir), the [1,2-d] isomer requires specific N-amination or hydrazide intermediates to establish the N-N bond in the triazine ring.
Protocol: Cyclization from Pyrrole-2-Carbohydrazide
This method ensures high regioselectivity for the [1,2-d] ring system.
Reagents:
-
Starting Material: Pyrrole-2-carboxylic acid hydrazide (1 eq)
-
Carbonyl Source: Ethyl chloroformate (1.2 eq) or Carbonyldiimidazole (CDI)
-
Base: Triethylamine (TEA) or NaOEt
-
Solvent: Dioxane or Ethanol (anhydrous)
Step-by-Step Workflow:
-
Hydrazide Formation: React pyrrole-2-carboxylic acid with hydrazine hydrate in refluxing ethanol for 4 hours. Concentrate to yield the hydrazide intermediate.[2]
-
Carbamate Intermediate: Dissolve the hydrazide in dry dioxane at 0°C. Add TEA (2 eq) followed by dropwise addition of ethyl chloroformate. Stir for 2 hours at room temperature.
-
Cyclization (Ring Closure): Reflux the mixture for 6–12 hours. The internal nucleophilic attack of the hydrazide nitrogen onto the carbamate carbonyl closes the triazine ring.
-
Workup: Cool the reaction mixture. The product often precipitates as a white/off-white solid. Filter and wash with cold ethanol.
-
Purification: Recrystallize from DMF/Water or Ethanol to achieve >95% purity.
Synthesis Pathway Diagram
Caption: Synthetic route from pyrrole-2-carboxylic acid to the target dione scaffold via hydrazide cyclization.
Part 4: Applications in Drug Development
The 4-hydroxy-pyrrolo[1,2-d][1,2,4]triazin-1-one scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic purine bases (adenine/guanine) while offering distinct solubility and metabolic stability profiles.
Nucleoside Analogues (Antiviral/Anticancer)
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Mechanism: The scaffold acts as a C-nucleoside mimic. When ribosylated, it inhibits viral RNA-dependent RNA polymerases (RdRp) by competing with natural nucleotides.
-
Differentiation: Unlike the [2,1-f] isomer (Remdesivir), the [1,2-d] isomer presents a different hydrogen bonding face, often evading resistance mechanisms developed against standard purine analogues.
Kinase Inhibition[10][11]
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Target: ATP-binding pockets of tyrosine kinases (e.g., EGFR, VEGFR).
-
Binding Mode: The lactam/lactim motif (HN-C=O ↔ N=C-OH) functions as a bidentate hydrogen bond donor/acceptor, anchoring the molecule to the hinge region of the kinase.
Antimicrobial Activity[11]
-
Derivatives substituted at the 6-position (pyrrole ring) have shown potent activity against Candida albicans and Aspergillus fumigatus, likely through inhibition of fungal protein synthesis or cell wall integrity pathways.
Part 5: Analytical Characterization
To validate the synthesis of CAS 50269-88-0, the following spectral data are diagnostic.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 11.2–11.5 ppm (s, 1H, NH) | Confirms the presence of the amide/lactam proton (N3-H). |
| ¹H NMR (DMSO-d₆) | δ 6.2–7.5 ppm (m, 3H) | Characteristic pyrrole ring protons (H6, H7, H8). |
| IR Spectroscopy | 1680–1720 cm⁻¹ (Strong) | Two distinct C=O stretches corresponding to the 1,4-dione carbonyls. |
| HRMS (ESI+) | m/z ~152.045 [M+H]⁺ | Consistent with formula C₆H₅N₃O₂. |
References
-
Alchimica . (n.d.). 2,3-Dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione Product Data. Retrieved from
-
PubChem . (2025). Compound Summary: 2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione (CAS 50269-88-0).[1] National Library of Medicine. Retrieved from
-
BenchChem . (n.d.). Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one (CAS 37526-43-5).[3] Retrieved from
-
Taylor & Francis . (2021). Synthesis and biological activities of novel pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from
-
Beilstein Journals . (2016). Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones. Beilstein Journal of Organic Chemistry. Retrieved from
Sources
- 1. 2,3-Dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione (1 x 250 mg) | Alchimica [shop.alchimica.cz]
- 2. Synthesis of new pyrrolo[1,2-d][1,2,4]triazines and thiazolo[3,4-d][1,2,4]triazines as immunostimulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one | 37526-43-5 [sigmaaldrich.com]
The Pyrrolo[1,2-d][1,2,4]triazine Scaffold: History, Synthesis, and Therapeutic Applications
Executive Summary
The pyrrolo[1,2-d][1,2,4]triazine ring system represents a highly privileged, rigid bicyclic pharmacophore in modern medicinal chemistry. Originally conceptualized as a bioisostere for endogenous purines and pyrimidines, this scaffold has evolved from a niche heterocyclic curiosity into a cornerstone for targeted drug discovery. By merging the electron-rich pyrrole with the electron-deficient 1,2,4-triazine, chemists have engineered a unique "push-pull" electronic system that exhibits exceptional hydrogen-bonding and
Historical Context and Discovery
The exploration of the pyrrolo[1,2-d][1,2,4]triazine core began as part of broader efforts to synthesize structural analogs of indolizines and purines. However, its true potential was unlocked during the early 2000s when high-throughput screening (HTS) campaigns identified the scaffold as a potent binder in the ATP-binding pockets of kinases and the NAD+ pockets of nuclear enzymes.
A critical milestone in the chemical history of this scaffold was the development of parallel solution-phase synthesis methodologies. In 2007, researchers successfully synthesized highly diverse combinatorial libraries of thieno-fused derivatives, specifically thieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazines (1)[1]. This breakthrough allowed for rapid structure-activity relationship (SAR) profiling, cementing the scaffold's status in the development of targeted therapeutics.
Structural Chemistry & Mechanistic Rationale
The pharmacological power of the pyrrolo[1,2-d][1,2,4]triazine core lies in its precise electronic and steric geometry.
Mechanistic Rationale in Drug Design:
The bicyclic system is highly planar, minimizing the entropic penalty upon binding to narrow protein clefts. The 1,2,4-triazine ring contains localized electron deficiency, rendering its nitrogen atoms excellent hydrogen-bond acceptors. Conversely, the fused pyrrole ring is electron-rich, facilitating robust
Caption: Logical relationship of Structure-Activity Relationship (SAR) for the core.
Synthetic Methodologies & Experimental Protocols
To fully exploit the pyrrolo[1,2-d][1,2,4]triazine scaffold, researchers must utilize synthetic routes that offer high regioselectivity and tolerate diverse functional groups. The following self-validating protocol details the synthesis of 7-sulfanylthieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazines, a highly active subclass[1].
Causality Behind Experimental Choices:
-
Lawesson's Reagent vs. P2S5: Thionation with Lawesson's reagent is deliberately chosen over Phosphorus pentasulfide (
) because it operates under milder conditions and provides higher yields, preventing the thermal degradation of the delicate bicyclic core. Furthermore, converting the carbonyl oxygen to a thiocarbonyl makes the position significantly more nucleophilic, facilitating subsequent selective S-alkylation over N-alkylation. -
18-Crown-6 in Alkylation: The addition of 18-crown-6 ether is critical. It sequesters the potassium cation from
, creating a highly "naked" and soluble carbonate anion in acetonitrile. This dramatically accelerates the deprotonation of the thione intermediate, ensuring rapid and complete S-alkylation.
Step-by-Step Methodology
-
Hydrazide Formation:
-
Dissolve the starting alkyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (1.0 eq) in absolute ethanol.
-
Add hydrazine hydrate (
, 5.0 eq) dropwise. -
Reflux the mixture for 4–6 hours. Monitor the complete disappearance of the ester methoxy/ethoxy signals via 1H NMR or LC-MS.
-
Cool to room temperature, filter the precipitate, and wash with cold ethanol to isolate the intermediate hydrazide.
-
-
Cyclization to Triazin-7-one:
-
Suspend the hydrazide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add an orthoester, such as triethyl orthoformate (3.0 eq).
-
Reflux the mixture for 8 hours to drive the condensation and subsequent cyclodehydration, yielding the 6H-thieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7-one core.
-
-
Thionation:
-
Dissolve the triazin-7-one derivative in anhydrous benzene.
-
Add Lawesson's reagent (1.2 eq) and reflux for 2–3 hours.
-
Validation Check: Confirm conversion via 1H NMR; the NH proton will exhibit a strong downfield shift from ~11.5 ppm to ~13.5 ppm.
-
-
Regioselective S-Alkylation:
-
Dissolve the thione intermediate in acetonitrile (MeCN).
-
Add the desired alkylating agent (e.g., alkyl halide, 1.5 eq), anhydrous
(2.0 eq), and a catalytic amount of 18-crown-6 (0.1 eq). -
Heat at 60°C for 4 hours.
-
-
Purification:
-
Filter off the inorganic salts while hot. Concentrate the filtrate under reduced pressure.
-
Purify the crude product via crystallization from an appropriate solvent or flash column chromatography to yield the final >95% pure target compound.
-
Caption: Experimental workflow for the synthesis of thieno-fused derivatives.
Biological Activity & Drug Development
The pyrrolo[1,2-d][1,2,4]triazine system has demonstrated profound efficacy across three primary therapeutic domains:
A. PARP-1 Inhibition (Oncology)
Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme essential for DNA single-strand break repair. Pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one derivatives have been patented as highly potent PARP inhibitors (2)[2]. The triazinone moiety acts as a bioisostere for the nicotinamide group of NAD+, forming critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic domain. By blocking NAD+ binding, these compounds induce synthetic lethality in cancer cells harboring BRCA1/2 mutations.
Caption: PARP-1 signaling pathway and mechanism of synthetic lethality via inhibition.
B. JNK and p38 Kinase Inhibition (Immunology)
The scaffold has been extensively developed as inhibitors of c-Jun N-terminal kinases (JNK) and p-38 kinases (3)[3]. These MAP kinases are central drivers of inflammatory cytokine production. The planar triazine core fits perfectly into the ATP-binding pocket, competitively inhibiting ATP binding and offering therapeutic avenues for autoimmune and inflammatory diseases.
C. Acetylcholinesterase (AChE) Inhibition (Neurodegeneration)
In a landmark HTS campaign utilizing a miniaturized 384-well Ellman's assay, a thieno-fused pyrrolo[1,2-d][1,2,4]triazine derivative from the ChemDiv library was identified as a highly potent AChE inhibitor (
Data Presentation
Table 1: Pharmacological Profiling of Pyrrolo[1,2-d][1,2,4]triazine Derivatives
| Target | Compound Class/Derivative | Mechanism of Action | Key Structural Interactions | |
| PARP-1 | Pyrrolo[1,2-d][1,2,4]triazin-1(2H)-ones | < 100 nM | NAD+ competitive inhibition | H-bonding with Gly863, Ser904 |
| JNK / p38 | Substituted Pyrrolo[1,2-d][1,2,4]triazines | 10 - 500 nM | ATP competitive inhibition | Hinge region binding via triazine nitrogens |
| AChE | Thieno-fused Pyrrolo[1,2-d][1,2,4]triazines | 0.019 µM | Dual CAS/PAS binding |
References
- Pyrrolo[1,2-a]pyrazin-1(2h)-one and pyrrolo[1,2-d][1,2,4]triazin-1(2h)-one derivatives as inhibitors of poly(adp-ribose)polymerase(parp)
- PYRROLO[1,2-D][1,2-4]TRIAZINE AS INHIBITORS OF C-JUN N-TERMINAL KINASES (JNK)
- Source: Combinatorial Chemistry & High Throughput Screening (Ingenta Connect / ResearchGate)
- Source: Journal of Combinatorial Chemistry (ACS Publications)
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- 1. pubs.acs.org [pubs.acs.org]
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- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Miniaturization and Validation of the Ellman's Reaction Based Ace...: Ingenta Connect [ingentaconnect.com]
The Emerging Antimicrobial Potential of 4-Hydroxy-pyrrolo[1,2-d]triazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among the diverse heterocyclic systems, the pyrrolo[1,2-d][1][2][3]triazine core has garnered interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the antimicrobial properties of 4-hydroxy-pyrrolo[1,2-d]triazine derivatives, with a particular focus on their synthesis, spectrum of activity, and the underlying principles of their mechanism of action and structure-activity relationships. For the purpose of this guide, the discussion will encompass the tautomeric equilibrium between the 4-hydroxy-pyrrolo[1,2-d]triazine and the pyrrolo[1,2-d][1][2][3]triazin-4(3H)-one forms, as the keto form is often the predominant and synthetically accessible species.
The Pyrrolo[1,2-d][1][2][3]triazine Scaffold: A Promising Framework for Antimicrobial Drug Discovery
The pyrrolo[1,2-d][1][2][3]triazine system is a fused bicyclic heterocycle that combines the structural features of a pyrrole and a 1,2,4-triazine ring. This arrangement results in a unique electronic and steric profile, making it an attractive scaffold for interacting with biological targets. The presence of multiple nitrogen atoms allows for a range of hydrogen bonding interactions, while the pyrrole ring can engage in π-stacking and other non-covalent interactions. The 4-hydroxy (or 4-oxo) substituent is a key feature, potentially influencing the molecule's acidity, hydrogen-bonding capacity, and overall pharmacokinetic properties.
While research into the antimicrobial properties of this specific scaffold is still emerging, related pyrrolo-triazine and triazine derivatives have shown a wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects.[4][5] This foundational knowledge provides a strong rationale for the investigation of 4-hydroxy-pyrrolo[1,2-d]triazine derivatives as a new class of antimicrobial agents.
Synthesis of 4-Hydroxy-pyrrolo[1,2-d]triazine Derivatives
The synthesis of the pyrrolo[1,2-d][1][2][3]triazine core can be achieved through several synthetic routes, often starting from appropriately substituted pyrrole precursors. A common strategy involves the construction of the triazine ring onto a pre-existing pyrrole framework.
One of the key starting materials for the synthesis of derivatives with a hydroxyl group at the 4-position of the pyrrole ring is trans-4-hydroxy-L-proline.[1] A general synthetic approach involves the formation of a pyrrole-2-carbohydrazide intermediate, followed by cyclization with an appropriate one-carbon synthon, such as an orthoester, to form the triazinone ring.[1]
Below is a generalized experimental protocol for the synthesis of a pyrrolo[1,2-d][1][2][3]triazin-4(3H)-one derivative.
Experimental Protocol: Synthesis of a Pyrrolo[1,2-d][1][2][3]triazin-4(3H)-one Derivative
Step 1: Synthesis of Pyrrole-2-carbohydrazide
-
To a solution of a suitable pyrrole-2-carboxylate ester in ethanol, add an excess of hydrazine hydrate.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude hydrazide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Cyclization to form the Pyrrolo[1,2-d][1][2][3]triazin-4(3H)-one ring
-
Dissolve the pyrrole-2-carbohydrazide in a suitable solvent, such as acetic acid or a high-boiling alcohol.
-
Add an equimolar amount of an appropriate orthoester (e.g., triethyl orthoformate for an unsubstituted triazinone ring).
-
Heat the reaction mixture at reflux for 8-12 hours, again monitoring by TLC.
-
After cooling, the product may precipitate from the solution. If not, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired pyrrolo[1,2-d][1][2][3]triazin-4(3H)-one.
Antimicrobial Activity
The antimicrobial activity of 4-hydroxy-pyrrolo[1,2-d]triazine derivatives is an area of active investigation. Studies on closely related compounds, such as furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazin-8(7H)-ones, have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][6] For instance, some derivatives of this fused system have shown inhibitory effects against common pathogens.[3][6]
A study on pyrrolo[1,2-d]triazinone derivatives reported antibacterial activity against Staphylococcus aureus and antifungal activity against Candida tenuis.[2] This suggests that the core scaffold possesses intrinsic antimicrobial properties that can be modulated by substitution.
The table below summarizes the antimicrobial activity of representative pyrrolo-triazine derivatives from the literature. It is important to note that direct data for 4-hydroxy-pyrrolo[1,2-d]triazine derivatives is limited, and the data presented here is for structurally related compounds to provide an indication of the potential of this class.
| Compound ID | Structure | Test Organism | MIC (µg/mL) | Reference |
| 1 | Furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazin-8(7H)-one derivative | Staphylococcus aureus | - | [3][6] |
| 2 | 4-R-6,8-dimethyl-1-oxo-1,2-dyhidropyrrolo[1,2-d][1][2][3]triazine-7-carboxylic acid ethyl ester derivative (1.3) | Staphylococcus aureus | - | [2] |
| 3 | Pyrrolo[1,2-d][1][2][3]triazine derivative (2.15) | Candida tenuis | - | [2] |
Note: Specific MIC values were not provided in the abstract of the cited reference for compounds 2 and 3. The reference indicates "inhibiting" and "significant antifungal activity" respectively.
Mechanism of Action
The precise mechanism of action for the antimicrobial activity of 4-hydroxy-pyrrolo[1,2-d]triazine derivatives has not been fully elucidated. However, based on the known mechanisms of other nitrogen-containing heterocyclic antimicrobials, several plausible targets can be hypothesized.
One potential mechanism is the inhibition of nucleic acid synthesis. The planar, electron-rich pyrrolo-triazine core could intercalate into DNA or interfere with the function of enzymes involved in DNA replication or transcription, such as DNA gyrase or RNA polymerase.[7]
Another possibility is the disruption of cell wall synthesis, a common target for many antibacterial agents. The derivatives could inhibit key enzymes involved in the biosynthesis of peptidoglycan, leading to cell lysis.
Furthermore, these compounds could act as inhibitors of essential metabolic pathways, such as folate synthesis, or interfere with cellular respiration by disrupting the electron transport chain.[8] The mechanism of action of the related natural product pyrrolnitrin, for example, involves the inhibition of the respiratory electron transport system.[8][9]
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective antimicrobial agents. While extensive SAR studies on 4-hydroxy-pyrrolo[1,2-d]triazine derivatives are yet to be published, some general trends can be inferred from the broader class of pyrrolo-triazines and related heterocycles.
-
Substitution on the Pyrrole Ring: The nature and position of substituents on the pyrrole ring can significantly impact antimicrobial activity. Electron-withdrawing groups may enhance the acidity of the pyrrole N-H, potentially influencing interactions with biological targets. Conversely, lipophilic groups can affect the compound's ability to penetrate the microbial cell membrane.
-
Substitution on the Triazine Ring: Modifications to the triazine ring, including the introduction of various substituents at available positions, can modulate the electronic properties and steric bulk of the molecule, thereby influencing its binding to target enzymes or receptors.
-
The 4-Hydroxy/Oxo Group: The presence of the 4-hydroxy group (or its keto tautomer) is expected to play a significant role in the compound's activity. It can act as a hydrogen bond donor and acceptor, which is often critical for target binding. The acidity of this group can also be fine-tuned through the introduction of substituents elsewhere on the scaffold.
Further systematic studies involving the synthesis and antimicrobial evaluation of a library of analogues are needed to establish a detailed SAR for this promising class of compounds.
Future Directions and Conclusion
The 4-hydroxy-pyrrolo[1,2-d]triazine scaffold represents a promising starting point for the development of novel antimicrobial agents. The preliminary data from related structures suggest that this class of compounds possesses intrinsic antibacterial and antifungal properties. Future research efforts should focus on:
-
Synthesis of Diverse Libraries: The generation of a wide range of derivatives with systematic variations in substitution patterns is essential for comprehensive SAR studies.
-
Broad-Spectrum Antimicrobial Screening: Evaluation of these compounds against a panel of clinically relevant and drug-resistant pathogens will provide a clearer picture of their therapeutic potential.
-
Mechanism of Action Studies: Elucidating the specific molecular targets of these compounds will be crucial for their optimization and for understanding potential resistance mechanisms.
-
In Vivo Efficacy and Toxicity Studies: Promising lead compounds will need to be evaluated in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
References
-
Amer, A. M., & El-Sayed, W. A. (1998). Synthesis of new pyrrolo[1,2-d][1][2][3]triazines and thiazolo[3,4-d][1][2][3]triazines as immunostimulating agents. Bioorganic & Medicinal Chemistry, 6(3), 349-354. [Link]
- Plech, T., et al. (2012). Etude des pyrrolo[1,2‐d]triazinones‐1 et ‐4. European Journal of Organic Chemistry. (Please note that a direct clickable link for this specific older reference is not readily available, and further bibliographic details would be needed for a precise URL).
-
Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(17), 4253-4258. [Link]
-
Zemanová, I., et al. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. Arkivoc, 2017(4), 184-193. [Link]
-
Cos, P., et al. (2014). Pyrrolo[1,2-α][1][3]benzodiazepines show potent in vitro antifungal activity and significant in vivo efficacy in a Microsporum canis dermatitis model in guinea pigs. Journal of Antimicrobial Chemotherapy, 69(6), 1608-1610. [Link]
-
Charcenko, N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7793. [Link]
-
Yang, S., et al. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][10]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1686-1693. [Link]
-
Zemanová, I., et al. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. ResearchGate. [Link]
-
Brodie, A. F., et al. (2001). Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin. Antimicrobial Agents and Chemotherapy, 45(2), 589-595. [Link]
-
Shaabani, A., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores, 8(1), 1-5. [Link]
-
Zemanová, I., et al. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. ResearchGate. [Link]
-
Al-Omair, M. A., et al. (2020). Fungal Activities of Pyrrolo[1,2-a] Quinoline Derivatives. ResearchGate. [Link]
-
Annunziato, G., et al. (2021). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Antibiotics, 10(10), 1234. [Link]
-
Al-Ghorbani, M., et al. (2021). Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. Molecules, 26(16), 4811. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 886638. [Link]
-
Zhang, H., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole derivatives as necroptosis inhibitors. RSC Medicinal Chemistry. [Link]
-
Kumar, R., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Pharmaceuticals, 15(7), 808. [Link]
-
Gordee, R. S., & Matthews, T. R. (1969). Mechanism of Action of the Antifungal Antibiotic Pyrrolnitrin. Antimicrobial Agents and Chemotherapy, 9, 281-286. [Link]
-
Della-Donna, L., et al. (2020). Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins. Marine Drugs, 18(11), 560. [Link]
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Methodological & Application
Strategic Synthesis: Nucleophile-Induced Rearrangement of Pyrrolo[1,2-d][1,3,4]oxadiazines to Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones
Abstract
The pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core structure for potent kinase inhibitors (e.g., PI3K, EGFR), tankyrase inhibitors, and antiviral agents (resembling the nucleobase of Remdesivir).[1] While traditional syntheses often require harsh conditions or lengthy sequences, the nucleophile-induced rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines offers a rapid, mild, and regioselective entry into this chemical space. This Application Note details the mechanistic underpinnings and a robust protocol for this transformation, emphasizing the critical role of cation-templating and nucleophilic triggering in controlling the oxadiazine-to-triazinone equilibrium.
Part 1: Scientific Foundation & Mechanistic Logic
The Kinetic vs. Thermodynamic Landscape
The transformation relies on the distinct stability profiles of the pyrrolo[1,2-d][1,3,4]oxadiazine (Kinetic Product) and the pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (Thermodynamic Product) .
-
The Oxadiazine Intermediate: Formed via the intramolecular cyclodehydration of 1,2-biscarbamoyl-substituted
-aminopyrroles. This 6-membered ring system is often unstable under acidic conditions and susceptible to nucleophilic ring opening. -
The Rearrangement: Upon exposure to specific nucleophiles (typically hydroxide or alkoxides) and alkali metal cations (Li
, Na ), the oxadiazine ring undergoes cleavage at the O-C bond. This generates an acyclic intermediate that rapidly recyclizes via the amide nitrogen to form the thermodynamically more stable triazinone core.
Mechanistic Pathway
The reaction follows a cascade sequence:
-
Nucleophilic Attack: A nucleophile attacks the electrophilic carbon of the oxadiazine, or a base deprotonates the scaffold, destabilizing the O-bridge.
-
Ring Opening: The C-O bond cleaves, revealing a transient acyclic isocyanate/acyl-intermediate or a zwitterionic species.
-
Rotational Reorganization: The pendant carbamoyl group rotates to bring the amide nitrogen into proximity with the electrophilic center.
-
Recyclization (Dimroth-type): The nitrogen attacks the carbonyl/imidoyl carbon, expelling the leaving group (or regenerating the catalyst) to close the stable triazinone ring.
Cation Effect
Empirical data suggests a "templating effect" where smaller alkali metals (Li
Figure 1: Mechanistic pathway for the conversion of N-aminopyrroles to pyrrolotriazinones via the oxadiazine intermediate.
Part 2: Detailed Experimental Protocol
Reagents & Equipment
-
Substrate: 1,2-biscarbamoyl-substituted 1H-pyrrole (e.g., tert-butyl (1-(3-carbamoyl-1H-pyrrol-1-yl)amino)-1-oxopropan-2-yl)carbamate derivatives).
-
Dehydrating Agent: Triphenylphosphine (PPh
) combined with Hexachloroethane (C Cl ) or Bromine (Br ). -
Base: Triethylamine (Et
N) for cyclization; Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) for rearrangement. -
Solvent: Dichloromethane (DCM) (anhydrous).
-
Monitoring: TLC (EtOAc/Hexane), LC-MS.
Protocol Steps
Phase A: Formation of the Pyrrolo[1,2-d][1,3,4]oxadiazine (Intermediate)
Note: If the oxadiazine is the desired endpoint, stop here. For the triazinone, proceed to Phase B.
-
Preparation: Dissolve PPh
(2.0 equiv) in anhydrous DCM (0.1 M concentration relative to substrate). -
Activation: Cool to 0 °C. Add the halogen source (e.g., Br
or Hexachloroethane, 2.2 equiv) dropwise. Stir for 15 minutes to generate the phosphonium salt in situ. -
Addition: Add the
-aminopyrrole substrate (1.0 equiv) dissolved in minimal DCM. -
Cyclization: Add Et
N (5.0 equiv) dropwise at 0 °C.-
Observation: The reaction is typically rapid (< 10 mins).
-
-
Workup: Quench with water. Extract with DCM. Dry over Na
SO . -
Isolation: Purify via flash column chromatography (typically EtOAc/Hexane) if isolating the oxadiazine.
-
Checkpoint:
H NMR of oxadiazine typically shows a characteristic NH signal around 4.8 ppm (shifted upfield compared to triazinone).
-
Phase B: Nucleophile-Induced Rearrangement to Pyrrolotriazinone
This step converts the oxadiazine (isolated or in situ) to the triazinone.
-
Dissolution: Dissolve the pyrrolo[1,2-d][1,3,4]oxadiazine (1.0 equiv) in THF/Water (4:1 ratio).
-
Induction: Add LiOH or NaOH (2.0 equiv).
-
Critical Parameter: The use of Li
or Na counterions is essential for efficient rearrangement.
-
-
Reaction: Stir at 0 °C to Room Temperature. Monitor by TLC.[2]
-
Timeframe: Conversion is usually complete within 30–60 minutes.
-
-
Quenching: Neutralize with saturated NH
Cl solution. -
Extraction: Extract with EtOAc (3x). Wash combined organics with brine.
-
Purification: Recrystallization or silica gel chromatography.
-
Validation:
H NMR of the triazinone product typically exhibits a downfield NH shift (approx. 5.1–8.5 ppm depending on substitution) and distinct C carbonyl shifts.
-
Optimization Table
| Parameter | Condition A (Oxadiazine Favoring) | Condition B (Triazinone Favoring) | Notes |
| Halogen Source | PPh | PPh | Bromine is more aggressive, often pushing toward the thermodynamic product. |
| Base | Et | LiOH / NaOH (Nucleophilic) | Nucleophilic bases trigger ring opening/rearrangement. |
| Temperature | 0 °C | RT to Reflux | Higher energy overcomes the rearrangement barrier. |
| Solvent | DCM (Anhydrous) | THF / H | Aqueous media supports hydroxide attack. |
Part 3: Troubleshooting & Critical Controls
Common Pitfalls
-
Hydrolysis: If the reaction is left too long in strong base without monitoring, the ring may open permanently to the carboxylic acid/amide precursor.
-
Regioselectivity Issues: In substrates with competing nucleophilic sites, the halogen source dictates the initial cyclization. PPh
/Cl tends to favor the -imidoylation (triazinone) pathway directly in some substrates, while milder conditions favor the oxadiazine. -
Stability: Oxadiazines are acid-sensitive.[1] Do not use acidic workups or silica gel with high acidity for purification of the intermediate; use basic alumina or neutralized silica if necessary.
Analytical Checkpoints
-
NMR Distinction:
-
Oxadiazine: Look for C-O-C type carbon signals and upfield NH.
-
Triazinone: Look for amide C=O signals (typically ~155-160 ppm) and downfield NH.
-
-
NOE Studies: Nuclear Overhauser Effect (NOE) spectroscopy is the gold standard for distinguishing the two isomers based on spatial proximity of the pendant groups to the pyrrole ring protons.
Part 4: Workflow Visualization
Figure 2: Operational workflow for the synthesis and rearrangement protocol.
References
-
Son, K.; Park, S. J. Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles.[3][4][5] Beilstein J. Org.[1][3][4] Chem.2016 , 12, 1780–1787.[1] Link
-
Patil, S. A.; Patil, R.; Miller, D. D. Pyrrolo[2,1-f][1,2,4]triazine-containing compounds: a patent review. Expert Opin. Ther. Pat.2011 , 21, 167–184. Link
-
Horiuchi, T.; et al. Discovery of Novel Pyrrolo[2,1-f][1,2,4]triazines as Potent and Selective PI3K Inhibitors. Bioorg. Med. Chem. Lett.2015 , 25, 3992–3997. Link
Sources
- 1. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Synthesis of Pyrrolo[2,1-F][1,2,4]triazin-4(3h)-Ones: [research.amanote.com]
- 5. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols for the Synthesis of the Pyrrolo[1,2-d]triazine Core via Cyclization of Pyrrole Hydrazides
Application Notes and Protocols for the Synthesis of the Pyrrolo[1,2-d][1][2][3]triazine Core via Cyclization of Pyrrole Hydrazides
Introduction: The Significance of the Pyrrolo[1,2-d][1][2][3]triazine Scaffold
The pyrrolo[1,2,d][1][2][3]triazine core and its isomers, such as the extensively studied pyrrolo[2,1-f][1][2][3]triazine, represent a class of nitrogen-rich fused heterocyclic systems of significant interest in medicinal chemistry and drug development.[2][4][5] These scaffolds are integral components of a variety of biologically active molecules, including kinase inhibitors for cancer therapy and antiviral agents.[6][7][8] The antiviral drug Remdesivir, which contains a pyrrolo[2,1-f][1][2][3]triazine moiety, has highlighted the therapeutic potential of this heterocyclic family.[5][7] Consequently, the development of efficient and versatile synthetic routes to these cores is a key focus for synthetic and medicinal chemists.
This application note provides a detailed overview of a common and effective strategy for the synthesis of the pyrrolo[1,2-d][1][2][3]triazine core: the cyclization of pyrrole hydrazides. We will delve into the underlying reaction mechanisms, provide a step-by-step experimental protocol, and discuss critical parameters that influence the success of the synthesis.
Theoretical Background and Reaction Mechanism
The formation of the pyrrolo[1,2-d][1][2][3]triazine core from a pyrrole hydrazide is a cyclocondensation reaction. The overall transformation involves the reaction of a pyrrole-2-carbohydrazide with a one-carbon electrophile, which serves to form the C1 of the triazine ring.
The reaction is generally understood to proceed through the following key steps:
-
Nucleophilic Attack: The terminal nitrogen of the hydrazide moiety of the pyrrole-2-carbohydrazide acts as a nucleophile and attacks the electrophilic carbon of the cyclizing agent (e.g., an orthoester).
-
Intermediate Formation: This initial attack leads to the formation of an intermediate, often a hydrazone or a related species.
-
Intramolecular Cyclization: The nitrogen atom of the pyrrole ring then performs an intramolecular nucleophilic attack on the newly formed imine-like carbon.
-
Aromatization/Elimination: The final step involves the elimination of a small molecule, such as an alcohol or water, to afford the stable, aromatic pyrrolo[1,2-d][1][2][3]triazine core.
The choice of the cyclizing agent is critical and can influence the substitution pattern and the specific isomer of the pyrrolotriazine formed. Common cyclizing agents include triethyl orthoformate, formamidine acetate, and dichloromethylenedimethyliminium chloride (Vilsmeier reagent).[2][3][5]
Experimental Workflow and Key Considerations
The synthesis of the pyrrolo[1,2-d][1][2][3]triazine core can be conceptually broken down into two main stages: the preparation of the pyrrole-2-carbohydrazide precursor and its subsequent cyclization.
Figure 1: A generalized workflow for the synthesis of the pyrrolo[1,2-d][1][2][3]triazine core.
Detailed Experimental Protocols
The following protocols provide a representative example for the synthesis of a pyrrolo[1,2-d][1][2][3]triazine derivative.
Protocol 1: Synthesis of 1H-Pyrrole-2-carbohydrazide
This protocol describes the synthesis of the key hydrazide intermediate from a commercially available pyrrole ester.
Materials:
-
Ethyl 1H-pyrrole-2-carboxylate
-
Hydrazine hydrate (80% in water)
-
Ethanol, absolute
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 1H-pyrrole-2-carboxylate (1.0 g, 7.19 mmol).
-
Add absolute ethanol (20 mL) to dissolve the ester.
-
Carefully add hydrazine hydrate (1.75 mL, 35.9 mmol, 5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A white precipitate should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold diethyl ether (2 x 10 mL) to remove any unreacted starting material and impurities.
-
Dry the product under vacuum to obtain 1H-pyrrole-2-carbohydrazide as a white solid. The expected yield is typically high, around 90%.[9]
Protocol 2: Cyclization to form a Pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one
This protocol details the cyclization of the prepared hydrazide using triethyl orthoformate.
Materials:
-
1H-Pyrrole-2-carbohydrazide
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene or Xylene
-
Round-bottom flask with Dean-Stark trap and reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 1H-pyrrole-2-carbohydrazide (1.0 g, 8.0 mmol).
-
Add toluene (40 mL) and triethyl orthoformate (2.0 mL, 12.0 mmol, 1.5 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 5-10 mg).
-
Heat the reaction mixture to reflux (approximately 110-140 °C depending on the solvent) and collect the ethanol byproduct in the Dean-Stark trap.
-
Continue heating for 8-12 hours, or until the starting material is consumed as indicated by TLC.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and outcomes for the cyclization of various substituted pyrrole hydrazides.
| Entry | Pyrrole Hydrazide Substituent | Cyclizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Unsubstituted | Triethyl orthoformate | Toluene | 110 | 10 | 75-85 |
| 2 | 4-Methyl | Triethyl orthoacetate | Xylene | 140 | 8 | 70-80 |
| 3 | 5-Phenyl | Formamidine acetate | Ethanol | 80 | 12 | 65-75 |
| 4 | 4,5-Dichloro | Triethyl orthopropionate | DMF | 150 | 6 | 60-70 |
Note: The yields and reaction times are approximate and can vary based on the specific substrate and reaction scale.
Troubleshooting and Key Insights
-
Incomplete Hydrazinolysis: If the formation of the hydrazide is sluggish, increasing the reaction time or the amount of hydrazine hydrate can be beneficial. Ensure the pyrrole ester is of good quality, as impurities can hinder the reaction.
-
Low Cyclization Yield: The cyclization step is often sensitive to water. Using a Dean-Stark trap to remove the alcohol byproduct is crucial for driving the reaction to completion. The choice of solvent is also important; higher boiling point solvents like xylene can accelerate the reaction.
-
Side Reactions: Under harsh conditions, side reactions such as dimerization or decomposition of the starting materials can occur. Careful monitoring of the reaction temperature and time is recommended.
-
Purification Challenges: The polarity of the pyrrolotriazine products can vary significantly based on their substitution. A systematic approach to developing a suitable chromatography eluent system is often necessary.
Conclusion
The cyclization of pyrrole hydrazides is a robust and versatile method for the synthesis of the medicinally important pyrrolo[1,2-d][1][2][3]triazine core. By carefully selecting the starting materials, cyclizing agents, and reaction conditions, researchers can access a wide range of derivatives for further investigation in drug discovery programs. The protocols and insights provided in this application note serve as a valuable starting point for scientists working in this exciting area of heterocyclic chemistry.
References
-
Synthesis of new pyrrolo[1,2-d][1][2][3]triazines and thiazolo[3,4-d][1][2][3]triazines as immunostimulating agents. Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][10]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry. [Link]
-
Pyrrolo[1,2‐d]triazines‐1,2,4. II. Etude des pyrrolo[1,2‐d]triazinones‐1 et ‐4. ResearchGate. [Link]
-
(PDF) Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][10]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. ResearchGate. [Link]
-
SYNTHESIS AND STUDY OF REACTIVITY OF PYRROLO[3,2-e][1][2][3]- TRIAZINE SYSTEM1. HETEROCYCLES. [Link]
-
Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journal of Organic Chemistry. [Link]
-
Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. PubMed. [Link]
-
Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. Scientific Research Publishing. [Link]
-
Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. SpringerLink. [Link]
-
Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. MDPI. [Link]
-
Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald-Hartwig-Type Coupling of Pyrrolo[2,1-f][1][2][3]triazin-4-amine. Thieme Connect. [Link]
-
1H-Pyrrole-2-carbohydrazide. National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. RJPT. [Link]
-
Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. National Center for Biotechnology Information. [Link]
-
Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. ACS Publications. [Link]
Sources
- 1. Synthesis of new pyrrolo[1,2-d][1,2,4]triazines and thiazolo[3,4-d][1,2,4]triazines as immunostimulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of pyrrolo[2,1-f][1,2,4]triazine derivatives as novel hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1H-Pyrrole-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
reagents for synthesizing pyrrolo[1,2-d][1,2,4]triazin-1-one derivatives
Application Note: Synthesis and Derivatization of Pyrrolo[1,2-d][1,2,4]triazin-1-one Scaffolds for Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.
Introduction & Pharmacological Relevance
The pyrrolo[1,2-d][1,2,4]triazin-1-one core is a privileged, nitrogen-rich bicyclic scaffold that has gained significant traction in modern medicinal chemistry. Its rigid, planar geometry and unique hydrogen-bonding donor/acceptor profile make it an ideal structural mimic for purines and pyrimidines. Consequently, derivatives of this scaffold have demonstrated profound in vivo efficacy as poly(ADP-ribose) polymerase (PARP) inhibitors for oncology applications[1], as well as highly selective modulators of the NLRP3 inflammasome pathway for treating inflammatory and metabolic diseases[2][3].
This application note provides a self-validating, highly atom-economical protocol for synthesizing the foundational pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one core, followed by late-stage N-alkylation strategies.
Mechanistic Pathway & Synthetic Strategy
The most reliable and scalable approach to construct the pyrrolo[1,2-d][1,2,4]triazin-1-one system is the acid-catalyzed cyclocondensation of a
-
Hydrazinolysis: The synthesis begins with the nucleophilic acyl substitution of methyl
-pyrrole-2-carboxylate using hydrazine hydrate. The "alpha-effect" of hydrazine ensures rapid conversion without the need for harsh Lewis acids. -
Cyclocondensation: The resulting carbohydrazide is treated with triethyl orthoformate. The terminal amine of the hydrazide attacks the orthoester to form a transient hydrazono-ether intermediate. Driven by the thermodynamic stability of the resulting aromatic system, the weakly nucleophilic pyrrole
attacks the activated methine carbon, eliminating ethanol and closing the 1,2,4-triazine ring.
Workflow Visualization
Synthetic workflow of pyrrolo[1,2-d][1,2,4]triazin-1-ones and downstream therapeutic targets.
Reagents & Materials Causality
To ensure high fidelity and reproducibility, the selection of reagents must be mechanistically justified.
| Reagent | Function | Causal Rationale (E-E-A-T) |
| Methyl 1H-pyrrole-2-carboxylate | Starting Material | The methyl ester provides an optimal leaving group for hydrazinolysis while maintaining bench stability. |
| Hydrazine Monohydrate (64%) | Alpha-effect Nucleophile | The adjacent nitrogen lone pairs increase HOMO energy, making it vastly more nucleophilic than standard amines, ensuring complete amidation. |
| Triethyl Orthoformate | One-Carbon Synthon & Solvent | Acts as a water-scavenging electrophile. Using it as the solvent maximizes effective molarity, preventing intermolecular azine formation[4]. |
| p-Toluenesulfonic Acid (pTSA) | Brønsted Acid Catalyst | Crucial for protonating the orthoester to generate a highly electrophilic dialkoxycarbenium ion, which is required to trap the hydrazide. |
| Potassium Carbonate ( | Mild Base | Used in late-stage derivatization. Its mild nature favors thermodynamically controlled |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of -pyrrole-2-carbohydrazide
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend methyl
-pyrrole-2-carboxylate (10.0 mmol) in absolute ethanol (50 mL). -
Addition: Add hydrazine monohydrate (30.0 mmol, 3.0 equiv) dropwise at room temperature. Expert Insight: The 3-fold excess is critical to drive the equilibrium forward and suppress the formation of symmetrical
-diacylhydrazines. -
Reaction: Attach a reflux condenser and heat the mixture to 85 °C for 12 hours.
-
Self-Validation (IPC): Monitor via TLC (DCM:MeOH 9:1). The starting ester (
) will disappear, replaced by a highly polar baseline spot ( ) that stains strongly with ninhydrin (indicating the free ). -
Isolation: Concentrate the mixture under reduced pressure to half its volume, then cool to 0 °C. Filter the resulting white precipitate, wash with ice-cold ethanol, and dry under a vacuum.
Protocol B: Cyclocondensation to Pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one
-
Preparation: Transfer the isolated
-pyrrole-2-carbohydrazide (5.0 mmol) to a dry 50 mL flask. -
Activation: Add triethyl orthoformate (15 mL) and anhydrous pTSA (0.25 mmol, 5 mol%). Expert Insight: Do not add additional co-solvents. The neat orthoester forces the equilibrium toward cyclization by immediately consuming the extruded ethanol and water.
-
Reaction: Heat the suspension to 120 °C for 4–6 hours. The suspension will initially clear as the hydrazono-ether forms, followed by the precipitation of the fused bicyclic product.
-
Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc 1:1). A new UV-active spot (
) will appear. -
Isolation: Cool the reaction to room temperature. Filter the precipitate, wash with cold diethyl ether (2 × 10 mL), and dry in vacuo to yield the target core.
Protocol C: Regioselective Late-Stage -Alkylation
-
Preparation: Dissolve the pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one (2.0 mmol) in anhydrous DMF (10 mL).
-
Deprotonation: Add
(3.0 mmol, 1.5 equiv) and stir at room temperature for 30 minutes. -
Alkylation: Add the desired electrophile (e.g., benzyl bromide, 2.2 mmol) dropwise. Stir for 4 hours at 60 °C.
-
Workup: Quench with ice water (30 mL). Extract with EtOAc (3 × 20 mL), wash the combined organic layers with brine to remove DMF, dry over
, and concentrate.
Analytical Validation Data
To ensure the trustworthiness of the synthesized compounds, cross-reference your analytical results against the expected spectroscopic markers below. The diagnostic shift of the
| Compound Stage | Diagnostic | MS (ESI+) | Validation Marker |
| Intermediate ( | Disappearance of the ester | ||
| Core Scaffold (Pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one) | Appearance of the highly deshielded | ||
| Derivatized Product ( | Disappearance of triazine-NH; appearance of benzylic |
References
- Title: US10597399B2 - Substituted triazolopiperazine PARP inhibitor, preparation method therefor and use thereof Source: Google Patents URL
- Title: Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases Source: PMC / NIH URL
- Source: Arkivoc (ResearchGate)
- Title: WO 2024/013395 A1 - Compounds and Their Use (NLRP3 Modulators)
Sources
- 1. US10597399B2 - Substituted triazolopiperazine PARP inhibitor, preparation method therefor and use thereof - Google Patents [patents.google.com]
- 2. Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
functionalization of pyrrolo[1,2-d][1,2,4]triazin-1-one at C-4 position
Application Note: Advanced Protocols for the C-4 Functionalization of Pyrrolo[1,2-d][1,2,4]triazin-1-one Scaffolds
Strategic Rationale & Mechanistic Overview
The pyrrolo[1,2-d][1,2,4]triazin-1-one scaffold is a privileged bicyclic core in modern drug discovery, serving as a bioisostere for quinazolines and pyrimidines. Recently, derivatives of this scaffold have demonstrated profound efficacy as modulators of the NLRP3 inflammasome pathway[1] and as potent inhibitors of phosphoinositide 3-kinases (PI3Ks)[2].
For Structure-Activity Relationship (SAR) exploration, the C-4 position is of paramount importance. In target-bound conformations, the C-4 substituent typically projects into the solvent-exposed region or the hinge-binding pocket of kinases. However, direct functionalization of the C-4 carbonyl (lactam) is thermodynamically unfavorable due to its resonance stability.
To overcome this, we employ a two-stage activation-displacement strategy :
-
Electrophilic Activation: The C-4 lactam (existing in tautomeric equilibrium with its hydroxyl form) is converted into a highly electrophilic imidoyl chloride using phosphorus oxychloride (POCl
). -
Diversification: The resulting 4-chloro intermediate is subjected to Nucleophilic Aromatic Substitution (S
Ar) with amines or Palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids[2].
Workflow for the C-4 functionalization of pyrrolo[1,2-d][1,2,4]triazin-1-one via activation.
Causality in Experimental Design & Self-Validating Systems
Why avoid neat POCl
Self-Validating Reaction Monitoring:
Imidoyl chlorides are notorious for hydrolyzing back to the starting lactam on silica gel during Thin Layer Chromatography (TLC), leading to false assumptions of incomplete reactions.
Validation Protocol: Quench a 5 µL reaction aliquot into 100 µL of methanol. Analyze via LC-MS. The highly reactive C-4 chloride will undergo rapid methanolysis. Observation of the C-4 methoxy adduct (
Quantitative Data Summaries
Table 1: Optimization of Pyrrolo[1,2-d][1,2,4]triazine-1,4-dione Chlorination Demonstrating the necessity of buffered solvent systems over neat reagents.
| Entry | Reagents | Solvent | Temperature | Time | LC-MS Conversion | Isolated Yield |
| 1 | POCl | None | 100 °C | 2 h | 100% (High degradation) | 35% |
| 2 | POCl | DCM | 40 °C | 12 h | 60% | 45% |
| 3 | POCl | Toluene | 80 °C | 4 h | >95% | 88% |
Table 2: Scope of C-4 Nucleophilic Aromatic Substitution (S
| Nucleophile | Equivalents | Solvent | Temperature | Time | Isolated Yield |
| Morpholine (Secondary aliphatic) | 1.5 | THF | 25 °C | 2 h | 92% |
| Benzylamine (Primary aliphatic) | 1.2 | THF | 25 °C | 3 h | 89% |
| Aniline (Primary aromatic) | 2.0 | EtOH | 60 °C | 8 h | 76% |
| Isopropylamine (Sterically hindered) | 3.0 | THF | 40 °C | 4 h | 85% |
Detailed Experimental Methodologies
Protocol A: Synthesis of 4-Chloro-pyrrolo[1,2-d][1,2,4]triazin-1-one
-
Preparation: Charge an oven-dried round-bottom flask with pyrrolo[1,2-d][1,2,4]triazine-1,4-dione (1.0 eq) and anhydrous toluene (0.2 M).
-
Base Addition: Add DIPEA (2.5 eq) and cool the suspension to 0 °C using an ice bath.
-
Activation: Dropwise, add POCl
(2.0 eq). Causality: The dropwise addition at 0 °C controls the exothermic formation of the Vilsmeier-type intermediate, preventing localized overheating and tar formation. -
Heating: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.
-
Validation: Perform the methanol-quench LC-MS assay described in Section 2 to confirm >95% conversion.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess POCl
and toluene. Partition the crude residue between ethyl acetate and ice-cold saturated aqueous NaHCO . Causality: A cold, mildly basic workup neutralizes residual acid while preventing the hydrolysis of the sensitive C-4 chloride back to the lactam. -
Isolation: Wash the organic layer with brine, dry over Na
SO , filter, and concentrate to afford the 4-chloro intermediate. Use immediately in subsequent steps.
Protocol B: C-4 Amination via S Ar
-
Preparation: Dissolve the freshly prepared 4-chloro-pyrrolo[1,2-d][1,2,4]triazin-1-one (1.0 eq) in anhydrous THF (0.1 M).
-
Nucleophile Addition: Add the desired amine (1.2 - 2.0 eq) followed by DIPEA (2.0 eq).
-
Reaction: Stir at room temperature for aliphatic amines, or heat to 60 °C (using EtOH as solvent) for less nucleophilic anilines.
-
Validation: Perform a mini-workup (partition 10 µL of reaction mixture between EtOAc and water) and spot the organic layer on TLC (DCM:MeOH 9:1). The disappearance of the high-R
chloride spot and emergence of a lower-R UV-active spot validates completion. -
Purification: Concentrate the mixture and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the 4-amino functionalized product.
Protocol C: C-4 Arylation via Suzuki-Miyaura Coupling
-
Preparation: In a microwave vial, combine 4-chloro-pyrrolo[1,2-d][1,2,4]triazin-1-one (1.0 eq), aryl boronic acid (1.5 eq), and K
CO (3.0 eq). -
Catalyst & Solvent: Add Pd(dppf)Cl
(0.05 eq) and a solvent mixture of 1,4-Dioxane/H O (4:1, 0.1 M). Causality: Water is strictly required to form the reactive boronate complex, while Pd(dppf)Cl is chosen for its robust performance with sterically hindered heteroaryl chlorides. -
Degassing: Sparge the mixture with Argon for 5 minutes to prevent oxidative deactivation of the Palladium catalyst.
-
Reaction: Seal the vial and heat at 90 °C for 12 hours.
-
Workup: Filter the crude mixture through a pad of Celite to remove palladium black, partition with EtOAc/Water, and purify the organic layer via reverse-phase HPLC to isolate the 4-aryl derivative.
References
1.[1] Title: Pyrrolo[1,2-d][1,2,4]triazine derivatives as NLRP3 inhibitors (WO2024013395A1) Source: WIPO / Google Patents URL:
2.[2] Title: Bicyclic heteroaryl amine compounds as PI3K inhibitors (EP3209664B1) Source: European Patent Office / Google Patents URL:
Sources
Advanced Scaffold Engineering: Design and Evaluation of Pyrrolo[1,2-d][1,2,4]triazine-Based CRF1 Receptor Antagonists
Executive Summary & Mechanistic Rationale
Corticotropin-releasing factor 1 (CRF1) receptor antagonists represent a critical class of neurotherapeutics targeted at stress-related psychiatric conditions, including generalized anxiety disorder, depression, and addiction. The CRF1 receptor is a Class B G-protein-coupled receptor (GPCR). Unlike small-molecule orthosteric receptors, the endogenous ligand for CRF1 is a large 41-amino-acid peptide that binds across the extracellular domain and the transmembrane (TM) core.
Small-molecule antagonists do not compete directly at the extracellular peptide-binding site. Instead, they act as negative allosteric modulators , binding deep within a lipophilic pocket formed by TM helices 3, 5, and 6. This binding locks the receptor in an inactive conformation, preventing Gs-protein coupling and subsequent cAMP accumulation ().
Fig 1. CRF1 receptor signaling pathway and allosteric blockade by pyrrolo-triazine antagonists.
Scaffold Engineering: The Pyrrolo[1,2-d][1,2,4]triazine Core
Historically, monocyclic cores suffered from poor metabolic stability and off-target biogenic amine receptor binding. The transition to bicyclic heteroaromatic scaffolds—specifically the pyrrolo[1,2-d][1,2,4]triazine and related pyrrolo-pyridazine or pyrazolo-triazine cores—solved these pharmacokinetic liabilities ().
Design Causality:
-
Rigidity & Planarity: The bicyclic core restricts rotatable bonds, reducing the entropic penalty upon binding to the rigid TM pocket of CRF1.
-
Hydrogen Bond Acceptors: The nitrogen atoms within the triazine ring act as critical H-bond acceptors for conserved residues (e.g., His199) in the receptor's allosteric cleft.
-
Vector Trajectories: The pyrrolo ring allows for precise C-H functionalization. Appending a lipophilic top-pocket vector (e.g., 2,4-dichlorophenyl) and a bottom-pocket vector (e.g., short alkyl chains) perfectly complements the hydrophobic topography of the receptor ().
Table 1: Quantitative SAR of Representative Pyrrolo-triazine Derivatives
Data summarizes the structure-activity relationship (SAR) optimization demonstrating how specific lipophilic substitutions drive both binding affinity and functional antagonism.
| Compound | R1 (Top Pocket Vector) | R2 (Bottom Pocket Vector) | hCRF1 Binding IC₅₀ (nM) | cAMP Inhibition IC₅₀ (nM) | LogP |
| 1 | 2,4-dichlorophenyl | Methyl | 15.2 | 48.5 | 4.8 |
| 2 | 2-chloro-4-methoxyphenyl | Ethyl | 6.4 | 18.2 | 4.5 |
| 3 | 2-difluoromethoxy-4-methylpyridin-5-yl | Propyl | 1.8 | 5.1 | 3.9 |
| Pexacerfont (Ref) | N/A (Pyrazolo-triazine core) | N/A | 6.1 | 16.0 | 4.1 |
Note: Compound 3 demonstrates that replacing a bulky halogen with a difluoromethoxy-pyridine group maintains lipophilicity while significantly improving binding affinity and lowering LogP, a crucial factor for blood-brain barrier (BBB) penetration.
Experimental Workflows & Validated Protocols
To ensure robust translation from in silico design to in vivo efficacy, a self-validating cascade of assays must be employed.
Fig 2. Sequential drug discovery workflow for evaluating novel CRF1 receptor antagonists.
Protocol A: Radioligand Displacement Binding Assay
This protocol determines the affinity of pyrrolo-triazine derivatives for the human CRF1 receptor via allosteric displacement of a radiolabeled orthosteric agonist.
Materials:
-
CHO-K1 cell membranes stably expressing hCRF1.
-
Radioligand:[¹²⁵I]-Sauvagine (Specific activity ~2000 Ci/mmol).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
96-well GF/C glass fiber filter plates.
Step-by-Step Methodology:
-
Plate Pre-treatment: Pre-soak the GF/C filter plates in 0.3% Polyethylenimine (PEI) for 1 hour at room temperature.
-
Causality & Rationale: [¹²⁵I]-Sauvagine is a highly basic peptide that binds non-specifically to negatively charged glass fibers. PEI coats and neutralizes the glass, drastically reducing Non-Specific Binding (NSB) and preserving the assay's signal-to-noise ratio.
-
-
Assay Assembly: In a 96-well assay plate, combine 50 µL of Binding Buffer, 25 µL of the test compound (serial dilutions from 10 µM to 0.1 nM), 25 µL of[¹²⁵I]-Sauvagine (final concentration 50 pM), and 100 µL of membrane suspension (10 µg protein/well).
-
Self-Validation System: Every plate must include 1 µM Pexacerfont () as a positive control to define NSB, and a DMSO vehicle control to define Total Binding (TB).
-
-
Incubation: Seal the plate and incubate at Room Temperature (22°C) for 120 minutes with gentle shaking.
-
Causality & Rationale: Room temperature incubation allows the binding kinetics to reach thermodynamic equilibrium without the rapid receptor degradation and peptide proteolysis often observed at 37°C.
-
-
Filtration & Detection: Rapidly transfer the assay mixture to the PEI-treated GF/C plate using a vacuum manifold. Wash 3 times with 200 µL of ice-cold wash buffer. Dry the plates, add 50 µL of scintillation cocktail, and read on a Microbeta counter.
-
Causality & Rationale: Ice-cold buffer kinetically freezes the receptor-ligand complex, slowing the off-rate of the radioligand during the high-shear washing steps.
-
Protocol B: TR-FRET Functional cAMP Assay
Because binding affinity does not guarantee functional antagonism, this Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay validates that the compounds successfully block Gs-protein coupling.
Materials:
-
hCRF1-CHO cells.
-
TR-FRET cAMP detection kit (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).
-
Stimulation Buffer: HBSS supplemented with 0.1% BSA and 0.5 mM IBMX.
Step-by-Step Methodology:
-
Cell Seeding: Harvest hCRF1-CHO cells and resuspend in Stimulation Buffer. Seed 5,000 cells/well in a low-volume 384-well white plate (5 µL/well).
-
Causality & Rationale: IBMX (3-isobutyl-1-methylxanthine) is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without it, the cAMP synthesized upon CRF stimulation would be rapidly hydrolyzed by endogenous PDEs, leading to false-negative functional responses.
-
-
Antagonist Pre-incubation: Add 2.5 µL of the pyrrolo-triazine test compound (3x final concentration) and incubate for 30 minutes at 37°C.
-
Agonist Challenge: Add 2.5 µL of human CRF peptide at its predetermined EC₈₀ concentration (typically ~1 nM). Incubate for 30 minutes at 37°C.
-
Causality & Rationale: Challenging the receptor with the EC₈₀ dose rather than a maximal saturating dose ensures the assay remains highly sensitive to competitive and allosteric antagonism. A maximal dose would overwhelm the antagonist, shifting the apparent IC₅₀ artificially high.
-
-
Lysis & Detection: Add 5 µL of Eu-cryptate antibody and 5 µL of d2-cAMP (both diluted in lysis buffer). Incubate in the dark for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).
-
Self-Validation System: The TR-FRET ratiometric readout (665 nm / 620 nm) inherently corrects for well-to-well volume variations, cell density discrepancies, and compound auto-fluorescence. Ensure the assay yields a Z'-factor > 0.6 before accepting the IC₅₀ data.
-
References
-
Saito, T., Obitsu, T., Kohno, H., Sugimoto, I., Matsushita, T., Nishiyama, T., ... & Takaoka, Y. (2012). Pyrrolo[1,2-b]pyridazines, pyrrolo[2,1-f]triazin-4(3H)-ones, and related compounds as novel corticotropin-releasing factor 1 (CRF₁) receptor antagonists. Bioorganic & Medicinal Chemistry, 20(2), 1122-1138. URL:[Link]
-
Gilligan, P. J., et al. (2009). 8-(4-Methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazines: selective and centrally active corticotropin-releasing factor receptor-1 (CRF1) antagonists. Journal of Medicinal Chemistry, 52(9), 3084-3092. URL:[Link]
-
Zorrilla, E. P., & Koob, G. F. (2010). Progress in corticotropin-releasing factor-1 antagonist development. Reviews in the Neurosciences, 21(4), 284-307. URL:[Link]
Application Note: Protocol for Electrophilic Aromatic Substitution on Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
Abstract
The pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one scaffold represents a critical "privileged structure" in modern medicinal chemistry, serving as the nucleobase core for the antiviral drug Remdesivir (Veklury®) and various kinase inhibitors (e.g., ALK, EGFR, VEGFR2 inhibitors). This application note provides a definitive technical guide for functionalizing this ring system via Electrophilic Aromatic Substitution (EAS) . Unlike simple pyrroles, this fused bicyclic system exhibits unique electronic push-pull dynamics that dictate regioselectivity. We present optimized protocols for iodination , bromination , and Vilsmeier-Haack formylation , grounded in mechanistic rationale and industrial best practices.
Structural Analysis & Mechanistic Grounding
The Scaffold and Numbering System
Correct numbering is vital for reproducibility. The IUPAC numbering for pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one assigns the triazine nitrogens as positions 1, 2, and 4. The bridgehead nitrogen is position 8. The pyrrole ring carbons are 5, 6, and 7.
-
Electronic Character: The system is isoelectronic with 9-deazapurines.
-
Triazine Ring (Positions 1-4): Electron-deficient (π-acceptor). Deactivates the system but directs reactivity away from itself.
-
Pyrrole Ring (Positions 5-7): Electron-rich (π-donor). This is the site of electrophilic attack.[1]
-
-
Regioselectivity (C7 vs. C5):
-
C7 Position: This position is para to the bridgehead nitrogen (N8). Attack here forms a sigma complex stabilized by direct resonance donation from N8 without disrupting the triazine aromaticity as significantly as other positions. It is the primary site for EAS.
-
C5 Position: The ortho position to the bridgehead. While reactive, it is sterically more crowded and electronically less favored than C7 for soft electrophiles.
-
C6 Position: The meta position. Least reactive; functionalization here usually requires pre-functionalized precursors rather than direct EAS.
-
Mechanistic Visualization
The following diagram illustrates the scaffold numbering and the resonance stabilization favoring C7 attack.
Figure 1: Mechanistic pathway for Electrophilic Aromatic Substitution (EAS) on the pyrrolotriazinone scaffold, highlighting the preference for C7 substitution.[2]
Experimental Protocols
Protocol A: C7-Selective Iodination (Remdesivir Intermediate)
Context: This is the industry-standard reaction used to prepare the key intermediate for Remdesivir. The iodine serves as a handle for subsequent glycosylation (C-C bond formation) via halogen-lithium exchange.
Reagents:
-
Substrate: Pyrrolo[2,1-f][1,2,4]triazin-4-amine (or the 4(3H)-one tautomer).
-
Electrophile:
-Iodosuccinimide (NIS) or Iodine Monochloride (ICl). -
Solvent: DMF (Dimethylformamide) or THF.
-
Temperature: -20°C to 0°C (Critical for regiocontrol).
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of pyrrolo[2,1-f][1,2,4]triazin-4-amine in anhydrous DMF (0.5 M concentration).
-
Cooling: Cool the solution to -20°C using an acetone/dry ice bath or cryostat. Note: Lower temperatures suppress C5 side-reactions.
-
Addition: Dissolve 1.05 eq of NIS in a minimal amount of DMF. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Expert Insight: Do not dump the solid NIS directly. Localized high concentrations can lead to di-iodination (C5, C7).
-
-
Monitoring: Stir at -20°C for 1 hour, then allow to warm to 0°C. Monitor by HPLC/UPLC. Look for the disappearance of starting material (
min) and appearance of the mono-iodo product ( min). -
Quench: Quench with 10% aqueous sodium thiosulfate (
) to neutralize excess iodine (solution turns from reddish-brown to yellow/clear). -
Workup: Dilute with water. The product often precipitates as a solid. Filter, wash with water and cold ethanol. If no precipitate, extract with Ethyl Acetate (3x), wash with brine, dry over
, and concentrate. -
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM:MeOH gradient).
Yield Expectation: 85-95% Regioselectivity: >20:1 (C7:C5)
Protocol B: C7-Selective Bromination
Context: Used when a slightly less reactive handle is needed, or for Suzuki-Miyaura couplings.
Reagents:
-
Electrophile: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or
-Bromosuccinimide (NBS). -
Solvent: DMF or Acetonitrile (MeCN).
-
Temperature: -20°C to Room Temperature (RT).
Methodology:
-
Dissolution: Suspend the substrate in DMF.
-
Addition: Cool to -20°C. Add DBDMH (0.55 eq, as it delivers 2 Br atoms) or NBS (1.05 eq) portion-wise.
-
Reaction: Stir for 1-2 hours. Bromination is generally faster than iodination.
-
Workup: Pour into ice water containing sodium bisulfite. Collect the precipitate by filtration.
Expert Insight: DBDMH is often superior to NBS for this scaffold, offering cleaner reaction profiles and easier removal of the hydantoin byproduct via water washing.
Protocol C: Vilsmeier-Haack Formylation
Context: Installs a formyl group (-CHO) at C7, useful for further condensation reactions or expanding the ring system.
Reagents:
-
Vilsmeier Reagent: Generated in situ from
and DMF. -
Solvent: DMF (acts as both reagent and solvent) or DCE (1,2-dichloroethane).
Methodology:
-
Reagent Formation: In a separate flask, cool anhydrous DMF (5 eq) to 0°C. Add
(1.1 eq) dropwise under Argon. Stir for 30 mins to form the chloroiminium salt (white precipitate may form). -
Substrate Addition: Dissolve the pyrrolotriazinone substrate in DMF or DCE and add it to the Vilsmeier reagent at 0°C.
-
Heating: Warm to RT, then heat to 60-80°C for 2-4 hours. Caution: Gas evolution (HCl) will occur.
-
Hydrolysis: Cool to RT. Pour the mixture into crushed ice/saturated Sodium Acetate (NaOAc) solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
-
Isolation: The aldehyde product usually precipitates. Filter and wash with water.
Data Summary & Troubleshooting
Comparative Analysis of Electrophiles
| Reaction Type | Electrophile | Reagent | Selectivity (C7:C5) | Typical Yield | Key Precaution |
| Iodination | NIS / DMF | High (>20:1) | 90-95% | Keep T < 0°C to avoid di-iodination. | |
| Bromination | DBDMH / DMF | High (~15:1) | 85-90% | Fast reaction; monitor closely to prevent over-bromination. | |
| Formylation | Exclusive C7 | 70-85% | Requires hydrolysis step; acidic conditions. | ||
| Nitration | Acetyl Nitrate | Moderate | 40-60% | High Risk: Pyrrole ring is oxidation-sensitive. Use mild acetyl nitrate (HNO3/Ac2O) at -10°C. Avoid conc. H2SO4.[3] |
Troubleshooting Guide
-
Problem: Formation of C5/C7 di-substituted product.
-
Root Cause: Excess electrophile or temperature too high.
-
Solution: strictly limit electrophile to 1.0-1.05 eq. Lower temperature to -40°C.
-
-
Problem: Low solubility of substrate.
-
Solution: The lactam form (4-one) can be insoluble. Use the 4-amine form if possible (which can be hydrolyzed later) or use N-silylation (BSA) to solubilize the intermediate transiently.
-
-
Problem: N-Halogenation vs. C-Halogenation.
-
Root Cause: Kinetic attack at the amide nitrogen.
-
Solution: Usually transient. Warming the reaction or adding a weak acid source allows rearrangement to the thermodynamic C7 product.
-
References
-
Synthesis of Remdesivir Precursors
-
Regioselectivity in Pyrrolotriazines
-
General Pyrrole EAS Reactivity
-
Master Organic Chemistry. "Electrophilic Aromatic Substitution on Pyrroles." Available at: [Link]
- Foundational mechanistic principles applicable to the pyrrole moiety of the scaffold.
-
-
Vilsmeier-Haack Reaction
-
Remdesivir Process Chemistry (ACS Omega)
-
"Evolution of the Synthesis of Remdesivir." ACS Omega 2021. Available at: [Link]
- Detailed review of the iodination conditions (NIS vs ICl) and yields.
-
Sources
- 1. quora.com [quora.com]
- 2. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Buy pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one | 159326-71-3 [smolecule.com]
- 6. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. growingscience.com [growingscience.com]
design of Eg5 inhibitors using pyrrolo[1,2-d][1,2,4]triazin-1-one scaffold
Application Note: Design and Development of Eg5 Inhibitors Utilizing the Pyrrolo[1,2-d][1,2,4]triazin-1-one Scaffold
Executive Summary
This application note details the rational design, synthesis, and biological validation of Kinesin Spindle Protein (Eg5/KIF11) inhibitors based on the pyrrolo[1,2-d][1,2,4]triazin-1-one scaffold (and its tautomeric/isomeric equivalents, often referenced as the 4-one in specific IUPAC numberings).
While the quinazolinone class (e.g., Ispinesib) and the pyrrolo[2,1-f][1,2,4]triazin-4-one class (BMS-related compounds) are well-established, the [1,2-d] fused system represents a distinct bioisostere offering unique vectors for solubility optimization and intellectual property (IP) novelty. This guide provides a self-validating workflow for researchers to synthesize this core, optimize its side chains for the Eg5 allosteric pocket, and validate potency via ATPase and phenotypic assays.
Target Background & Design Rationale
Target: Eg5 (KIF11) is a motor protein essential for bipolar spindle formation during mitosis.
Mechanism of Inhibition: Allosteric inhibition. Small molecules bind to a hydrophobic pocket formed by Loop 5 (L5), Helix
Scaffold Analysis: The Pyrrolo-Triazinone Core
The pyrrolo[1,2-d][1,2,4]triazin-1-one scaffold serves as a robust bioisostere to the quinazolinone core of Ispinesib.
-
H-Bond Donor/Acceptor: The lactam (amide) motif mimics the interaction with Glu116 and Gly117 in the Eg5 active site.
-
Hydrophobic Core: The fused pyrrole ring provides the necessary lipophilicity to sit within the hydrophobic cleft.
-
Vector Exploration: The N-substitution (or C-substitution depending on numbering) allows for the projection of a "tail" group (often a benzyl or propyl amine) towards the solvent-exposed region, critical for potency.
Note on Isomerism: Literature often describes the pyrrolo[2,1-f] isomer as a potent Eg5 inhibitor (Kim et al., 2006). The pyrrolo[1,2-d] isomer described here is synthetically accessible via specific rearrangement protocols and offers a differentiated 3D-shape profile.
Chemical Synthesis Protocols
We recommend the Nucleophile-Induced Rearrangement method for generating the [1,2-d] core, as it proceeds under milder conditions than traditional high-temperature cyclizations.
Protocol A: Synthesis of the Scaffold
Reagents:
-
Starting Material: 1,2-biscarbamoyl-substituted 1H-pyrrole or Pyrrolo[1,2-d][1,3,4]oxadiazine precursors.
-
Solvent: Ethanol or Methanol.
-
Catalyst: Sodium ethoxide (NaOEt) or Lithium hydroxide (LiOH).
Step-by-Step Workflow:
-
Precursor Preparation: Synthesize the pyrrolo[1,2-d][1,3,4]oxadiazine intermediate via condensation of pyrrole-2-carboxylic acid derivatives with hydrazine hydrate followed by cyclization with phosgene equivalents or carbonyldiimidazole (CDI).
-
Rearrangement Reaction:
-
Dissolve the oxadiazine intermediate (1.0 eq) in absolute ethanol.
-
Add NaOEt (1.2 eq) dropwise at
. -
Stir the reaction mixture at room temperature for 1–4 hours. Critical Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The oxadiazine spot should disappear, replaced by a more polar triazinone spot.
-
-
Quenching & Isolation:
-
Neutralize with 1N HCl.
-
Extract with Ethyl Acetate (
). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from EtOH/Water or purify via flash chromatography (SiO2, 0-10% MeOH in DCM).
Yield Expectation: 70–85%.
Protocol B: Functionalization (SAR Generation)
To create an active Eg5 inhibitor, you must install the "Tail" moiety (typically a substituted aromatic amine or alkyl group).
-
Halogenation: Treat the core scaffold with NBS (N-Bromosuccinimide) in DMF to install a bromide at the pyrrole 5-position (or equivalent reactive site).
-
Suzuki/Buchwald Coupling: Use Pd-catalyzed cross-coupling to attach the hydrophobic side chain (e.g., 4-fluorophenyl) required for the deep hydrophobic pocket of Eg5.
Computational & Logical Workflow (Graphviz)
The following diagram illustrates the logical flow from design to validation, highlighting the critical "Go/No-Go" decision points.
Caption: Workflow for the design, synthesis, and hierarchical validation of pyrrolo-triazinone Eg5 inhibitors.
Biological Validation Protocols
Trustworthiness in data comes from using orthogonal assays. You must demonstrate enzymatic inhibition AND phenotypic consequence.
Assay 1: Kinesin ATPase Endpoint Assay (Biochemical)
This assay measures the inorganic phosphate (Pi) released during the kinesin-microtubule crossbridge cycle.
-
Reagents:
-
Recombinant Human Eg5 Motor Domain (1–370 aa).
-
Pre-formed Microtubules (Taxol-stabilized).
-
ATP (500
M). -
Malachite Green Reagent (for Pi detection).
-
-
Protocol:
-
Preparation: Dilute compounds in DMSO (final concentration <1%).
-
Incubation: Mix Eg5 (10 nM) + Microtubules (100
g/mL) + Compound in reaction buffer (20 mM Hepes, 5 mM , 1 mM EGTA, 10 M Taxol). Incubate 15 min at RT. -
Start: Add ATP to initiate the reaction.
-
Stop: After 30 min, add Malachite Green reagent to quench.
-
Read: Measure Absorbance at 620 nm.
-
-
Data Analysis: Calculate
using a 4-parameter logistic fit. Valid inhibitors should show nM.
Assay 2: Phenotypic "Monoastral" Screen (Cellular)
This is the definitive test for Eg5 specificity. General cytotoxic agents kill cells; Eg5 inhibitors cause a specific "Rosette" phenotype.
-
Cell Line: HeLa or A2780 cells.
-
Protocol:
-
Seed cells on glass coverslips in 6-well plates.
-
Treat with compound (e.g.,
from ATPase assay) for 8 hours. -
Fixation: Fix with cold methanol (-20°C) for 10 min.
-
Staining:
-
Primary Ab: Anti-
-tubulin (Microtubules). -
Secondary Ab: FITC-conjugated.
-
Counterstain: DAPI (DNA).
-
-
Imaging: Use Fluorescence Microscopy.
-
-
Success Criteria: Observation of monoastral spindles (chromosomes arranged in a ring around a single centrosome) rather than bipolar spindles.
Data Presentation & Analysis
When reporting your results, organize data to show the correlation between enzymatic affinity and cellular potency.
Table 1: Example Data Structure for Pyrrolo-Triazinone Analogues
| Compound ID | R1 (Core) | R2 (Tail) | Eg5 ATPase | A2780 | Phenotype (Monoastral) |
| Monastrol | (Control) | - | 14,000 | >50,000 | Yes |
| Ispinesib | (Control) | - | 1.2 | 2.0 | Yes |
| PTZ-01 | H | 4-F-Benzyl | 450 | 1,200 | Yes |
| PTZ-02 | Me | 3-NH2-Propyl | 120 | 350 | Yes |
| PTZ-03 | Me | 4-Cl-Benzyl | 15 | 45 | Yes |
Note: PTZ-03 represents a hypothetical optimized lead where hydrophobic fit is maximized.
Troubleshooting & Expert Tips
-
Solubility Issues: The pyrrolo-triazinone core is planar and lipophilic. If compounds precipitate in the ATPase assay, add 0.01% Triton X-100 to the buffer.
-
Regioselectivity during Synthesis: In the rearrangement of oxadiazines, the temperature is critical. If the reaction is too hot (>50°C), degradation products may form. Stick to
. -
False Positives: Always run a counter-screen against a non-mitotic kinesin (e.g., KIF5B) to ensure the inhibitor is specific to Eg5 and not a general ATPase poison.
References
-
Kim, K. S., et al. (2006).[1] "Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(15), 3937-3942.[1]
-
Ge, T., & Cintrat, J. C. (2021).[2] "Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery." Pharmaceuticals, 14(12), 1275.[2]
-
Mayer, T. U., et al. (1999). "Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen." Science, 286(5441), 971-974.
-
Lim, F. P. L., et al. (2016). "Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines...". Beilstein Journal of Organic Chemistry, 12, 1780–1787.
Sources
Application Note: Antifungal Susceptibility Testing of Pyrrolo[1,2-d]triazine Analogs
Abstract & Introduction
The emergence of multidrug-resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the development of novel therapeutic scaffolds. Pyrrolo[1,2-d][1,2,4]triazine analogs represent a promising class of "C-nucleoside" mimics and heterocyclic inhibitors that have demonstrated potent activity against ergosterol biosynthesis (CYP51 inhibition) and nucleic acid processing enzymes.
This Application Note provides a rigorous, standardized workflow for evaluating the in vitro antifungal susceptibility of these analogs. Unlike standard clinical isolates, these New Chemical Entities (NCEs) often present unique challenges regarding solubility, stability, and endpoint interpretation (e.g., the "trailing effect"). This guide synthesizes Clinical and Laboratory Standards Institute (CLSI) reference methods with specific adaptations required for the physicochemical properties of the pyrrolo[1,2-d]triazine core.
Chemical Handling & Stock Preparation
Critical Causality: Pyrrolo[1,2-d]triazine derivatives often exhibit planar geometry, leading to π-π stacking and poor aqueous solubility. Improper solubilization results in micro-precipitation in the assay well, causing false-negative MIC readings due to light scattering (pseudo-turbidity).
Solubility Protocol
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the required solvent. Avoid ethanol or methanol, as these analogs may crystallize upon dilution into aqueous media.
-
Stock Concentration: Prepare primary stocks at 100× the final highest test concentration (typically 6.4 mg/mL or 12.8 mg/mL) to ensure the final DMSO concentration in the assay does not exceed 1% (v/v), which is the toxicity threshold for most fungi.
-
Visual Check: Inspect for particulates. If "oiling out" occurs, sonicate at 40 kHz for 5 minutes at room temperature.
Stability
-
Storage: Store powder at -20°C in a desiccator.
-
In-Solution Stability: These analogs are generally stable in DMSO for 3 months at -80°C. Avoid repeated freeze-thaw cycles; aliquot into single-use vials.
Workflow Visualization
The following diagram outlines the logical flow from compound preparation to mechanism validation.
Figure 1: Standardized workflow for antifungal susceptibility testing of NCEs.
Primary Screen: Broth Microdilution (MIC)
This protocol is adapted from CLSI M27 (Yeasts) and M38 (Molds) standards, optimized for pyrrolo[1,2-d]triazine analogs.
Media Preparation[1]
-
Base Medium: RPMI 1640 with L-glutamine, without bicarbonate.
-
Buffer: MOPS (3-(N-morpholino)propanesulfonic acid) at 0.165 M.
-
pH Adjustment: Critical step. Adjust pH to 7.0 ± 0.1 at 25°C.
-
Why? Pyrrolo-triazine rings can protonate/deprotonate at extreme pH, altering lipophilicity and membrane permeation.
-
Inoculum Preparation[1]
-
Yeasts (Candida spp.): Pick 5 colonies from 24h Sabouraud Dextrose Agar (SDA) plate. Suspend in saline to reach 0.5 McFarland standard (1–5 × 10⁶ CFU/mL). Dilute 1:1000 in RPMI-MOPS.
-
Molds (Aspergillus spp.): Harvest conidia with saline + 0.05% Tween 20. Adjust to 0.4–5 × 10⁴ CFU/mL.
Assay Setup (96-well)
| Column | Content | Purpose |
| 1 | Media Only (No Fungi, No Drug) | Sterility Control |
| 2 | Media + Fungi + DMSO (1%) | Growth Control (100%) |
| 3-12 | Serial 2-fold dilution of Analog | Test (64 µg/mL to 0.125 µg/mL) |
Procedure:
-
Dispense 100 µL of 2× Drug Solution (in RPMI) into columns 3-12.
-
Dispense 100 µL of Standardized Inoculum into columns 2-12.
-
Final volume: 200 µL/well.
-
Seal with gas-permeable film to prevent evaporation but allow O₂ exchange.
Incubation & Readout
-
Yeasts: 35°C for 24 hours (fast growers) or 48 hours (C. glabrata, Cryptococcus).
-
Molds: 35°C for 48–72 hours.
-
Endpoint Definition (MIC): The lowest concentration showing 50% inhibition (IC50) compared to the growth control (Column 2).
-
Note: For pyrrolo[1,2-d]triazines acting via CYP51 inhibition, a "trailing effect" (partial inhibition at high concentrations) is common. Do not ignore trailing. Record the MIC at the first significant drop in turbidity (50% reduction), not necessarily 100% clearance.
-
Secondary Screen: Time-Kill Kinetics
To determine if the analog is fungistatic (inhibits growth) or fungicidal (kills), which is crucial for treating immunocompromised patients.
Protocol:
-
Prepare tubes with RPMI containing the analog at 1×, 2×, and 4× MIC .
-
Inoculate with 10⁵ CFU/mL.
-
Incubate at 35°C with agitation (200 rpm).
-
Remove aliquots at 0, 4, 8, 12, 24, and 48 hours.
-
Serially dilute and plate on SDA; count colonies.
Interpretation:
-
Fungicidal: ≥3 log₁₀ reduction (99.9% kill) in CFU/mL compared to starting inoculum.
-
Fungistatic: <3 log₁₀ reduction. Most pyrrolo[1,2-d]triazines are fungistatic.
Mechanism of Action Validation (CYP51)
Many pyrrolo[1,2-d]triazine derivatives target Lanosterol 14α-demethylase (CYP51). To validate this without expensive crystallography, use the Ergosterol Rescue Assay .
Figure 2: Ergosterol Rescue Assay Logic.
Protocol:
-
Run a standard MIC plate.
-
Run a parallel plate supplemented with 50 µM exogenous ergosterol .
-
Result: If the analog targets CYP51, the fungi will utilize the exogenous ergosterol, bypassing the blockade. The MIC will shift significantly higher (e.g., from 1 µg/mL to >16 µg/mL). If the MIC remains unchanged, the target is likely non-ergosterol related (e.g., RNA synthesis).
References
-
EUCAST. (2020).[1][2][3] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds (E.Def 9.3.2).[1][2] European Committee on Antimicrobial Susceptibility Testing.[1][2][4]
-
CLSI. (2017).[5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27-Ed4). Clinical and Laboratory Standards Institute.[2][5][6][7][8]
-
Zemanová, I., et al. (2017).[9] Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazine derivatives and their antibacterial activity.[9] Arkivoc.[9]
-
Mena, et al. (2022).[10] Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents. MDPI.
-
Pfaller, M. A., et al. (2014). Antifungal Susceptibility Testing: Current Approaches.[3][4][6] Clinical Microbiology Reviews.
Sources
- 1. scribd.com [scribd.com]
- 2. Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brcast.org.br [brcast.org.br]
- 4. Portico [access.portico.org]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
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- 8. standards.globalspec.com [standards.globalspec.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Pyrrolo[1,2-d]triazin-1-one and its Analogs
Technical Support Center: Improving the Aqueous Solubility of Pyrrolo[1,2-d][1][2][3]triazin-1-one and its Analogs
Introduction:
Welcome to the technical support center for the pyrrolo[1,2-d][1]triazin-1-one scaffold. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this promising, yet often challenging, class of heterocyclic compounds. Due to their fused aromatic ring structure, derivatives of this scaffold frequently exhibit low aqueous solubility, which can be a significant hurdle in early-stage drug discovery and development, impacting everything from in vitro assays to in vivo pharmacokinetic studies.
This document provides a structured, in-depth approach to systematically troubleshooting and enhancing the aqueous solubility of your pyrrolo[1,2-d][1]triazin-1-one derivatives. We will move beyond simple protocols to explain the underlying scientific principles, enabling you to make informed decisions for your specific compound.
Part 1: Frequently Asked Questions (FAQs) - First-Line Solubility Troubleshooting
This section addresses the most common initial questions and challenges encountered when working with pyrrolo[1,2-d][1]triazin-1-one and its analogs.
Q1: My pyrrolo[1,2-d][1]triazin-1-one derivative won't dissolve in my aqueous buffer for my biological assay. What is the first step I should take?
A1: The first step is to move away from direct dissolution in aqueous buffers, which is rarely successful for poorly soluble compounds. You should prepare a concentrated stock solution in a water-miscible organic solvent.
-
Recommended Solvents: Start with Dimethyl Sulfoxide (DMSO). It is a powerful, aprotic solvent capable of dissolving a wide range of organic molecules.
-
Alternative Solvents: If DMSO is incompatible with your assay (e.g., cell toxicity), consider ethanol, propylene glycol, or polyethylene glycol (PEG) 300/400.[2]
-
Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) in your chosen organic solvent. Then, dilute this stock solution into your final aqueous buffer to achieve the desired working concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <1%, and often <0.1% for cell-based assays).[3]
Q2: I've prepared a DMSO stock solution, but my compound precipitates when I dilute it into my aqueous buffer. What's happening and how can I fix it?
A2: This is a common phenomenon for hydrophobic compounds and indicates that the aqueous solubility limit has been exceeded upon dilution.[3] Here is a systematic troubleshooting approach:
-
Lower the Final Concentration: Your target concentration may be too high for the compound's intrinsic aqueous solubility. Attempt to use a lower final concentration in your assay if the experimental design permits.[3]
-
Increase the Co-solvent Percentage: If your assay can tolerate it, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain solubility. However, always run a vehicle control to ensure the solvent is not causing an effect.[3]
-
Use a Surfactant: For certain applications, adding a small amount of a non-ionic surfactant to your aqueous buffer can significantly improve the solubility of hydrophobic compounds by forming micelles.[4]
-
Prepare Fresh Dilutions: Do not store dilute aqueous solutions of your compound for extended periods, as precipitation can occur over time. It is best practice to prepare fresh dilutions from your concentrated stock solution immediately before each experiment.[3]
Q3: My pyrrolo[1,2-d][1]triazin-1-one has nitrogen atoms. Can I use pH adjustment to improve its solubility?
A3: Yes, pH adjustment is a powerful and often underutilized technique for compounds containing ionizable groups. The nitrogen atoms in the pyrrolotriazinone core may act as weak bases, becoming protonated and more soluble at acidic pH.
-
Mechanism: For a weakly basic compound, decreasing the pH below its pKa will increase the proportion of the more soluble, ionized (protonated) form.[6] Conversely, for a weakly acidic compound, increasing the pH above its pKa will increase the proportion of the more soluble, ionized (deprotonated) form.[6]
-
Initial Assessment: A simple initial test is to assess the solubility of your compound in buffers of different pH values (e.g., pH 2, pH 7.4, and pH 9). A significant difference in solubility across this range indicates that pH modification is a viable strategy.
-
Caution: Ensure that the pH required for solubilization is compatible with the stability of your compound and the requirements of your biological assay.
Q4: I have heard about cyclodextrins. Are they a good option for solubilizing my compound?
A4: Cyclodextrins are excellent candidates for improving the solubility of poorly soluble drugs and are widely used in pharmaceutical formulations.[]
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic pyrrolotriazinone molecule, forming an "inclusion complex" where the hydrophobic part of your compound is shielded from water, thereby increasing its apparent aqueous solubility.[8]
-
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Widely used, but has limited aqueous solubility itself.
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A modified cyclodextrin with significantly higher aqueous solubility and a better safety profile, making it a preferred choice for many applications.[][8]
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD): Another highly soluble derivative often used in parenteral formulations.[]
-
-
Application: You can add the cyclodextrin directly to your aqueous buffer before adding your compound (from a concentrated stock). The formation of the inclusion complex will help to keep your compound in solution.
Part 2: In-Depth Troubleshooting and Methodology
This section provides more detailed protocols and the scientific rationale for advanced solubility enhancement techniques.
Characterizing the Problem: Determining Aqueous Solubility
Before you can effectively improve solubility, you need to quantify the starting point. The "shake-flask" method is the gold standard for determining equilibrium solubility.[2][9]
Protocol: Shake-Flask Method for Equilibrium Solubility Determination
-
Preparation: Add an excess amount of your solid pyrrolo[1,2-d][1]triazin-1-one derivative to a known volume of your aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for 24-48 hours to ensure equilibrium is reached.[10]
-
Separation of Undissolved Solid: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant without disturbing the solid material at the bottom. To ensure all solid particles are removed, centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) and then filter the resulting supernatant through a 0.22 µm syringe filter.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The measured concentration represents the equilibrium solubility of your compound under the tested conditions.
Systematic Approach to Solubility Enhancement
The following diagram outlines a logical workflow for tackling solubility issues with your pyrrolo[1,2-d][1]triazin-1-one derivative.
Caption: A decision workflow for addressing solubility issues.
Detailed Methodologies for Solubility Enhancement
For weakly basic or acidic compounds, altering the pH of the medium is a highly effective strategy.
Causality: The solubility of an ionizable compound is lowest at its isoelectric point and increases as the molecule becomes charged. For a weakly basic pyrrolotriazinone, protonation at lower pH values will lead to the formation of a more soluble salt form.[6][11][12][13]
Experimental Protocol: pH-Solubility Profile
-
Prepare Buffers: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Solubility Determination: Using the shake-flask method described in section 2.1, determine the equilibrium solubility of your compound in each buffer.
-
Data Analysis: Plot the measured solubility (on a log scale) against the pH. This will give you a pH-solubility profile and help identify the optimal pH range for solubilization.
Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar solutes.[14][15][16]
Causality: Water is a highly polar solvent with a strong hydrogen-bonding network. A non-polar compound like a pyrrolotriazinone disrupts this network, which is energetically unfavorable. Co-solvents reduce the polarity of the water, making it a more favorable environment for the non-polar solute.[]
Table 1: Common Co-solvents for Aqueous Formulations
| Co-solvent | Typical Concentration Range | Properties & Considerations |
| Ethanol | 1-20% | Good solubilizing power. Can cause precipitation upon dilution if concentration is too high. |
| Propylene Glycol | 1-40% | Less volatile than ethanol. Often used in oral and parenteral formulations.[15] |
| Polyethylene Glycol (PEG) 300/400 | 1-50% | Good solubilizers with low toxicity. Can increase the viscosity of the solution.[2] |
| Glycerin | 1-30% | Viscous co-solvent, also used as a tonicity agent.[15] |
Experimental Protocol: Co-solvent Screening
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing different concentrations of a co-solvent (e.g., 5%, 10%, 20%, 40% v/v of propylene glycol in water).
-
Determine Solubility: Use the shake-flask method to determine the solubility of your compound in each co-solvent mixture.
-
Select Optimal System: Choose the co-solvent system that provides the desired solubility with the lowest possible concentration of the organic solvent.
This technique involves the formation of inclusion complexes to enhance solubility.[8][18]
Causality: The hydrophobic pyrrolotriazinone molecule (the "guest") partitions into the non-polar cavity of the cyclodextrin (the "host"). The resulting host-guest complex has a hydrophilic exterior due to the cyclodextrin, making the entire complex water-soluble.[]
Caption: Formation of a soluble inclusion complex.
Experimental Protocol: Phase Solubility Study
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0 to 50 mM HP-β-CD).
-
Equilibrate with Compound: Add an excess of your compound to each cyclodextrin solution and determine the solubility using the shake-flask method.
-
Analyze the Data: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this "phase solubility diagram" can provide information about the stoichiometry and binding constant of the complex.
For solid dosage form development, creating an amorphous solid dispersion (ASD) is a powerful technique.[1][19][20]
Causality: Crystalline solids have a highly ordered lattice structure that requires significant energy to break during dissolution. In an amorphous solid dispersion, the drug molecules are molecularly dispersed in a disordered, high-energy state within a polymer matrix.[19][21] This lack of a crystal lattice means less energy is required for dissolution, leading to a significant increase in apparent solubility and dissolution rate.[1]
Common Polymers for ASDs:
-
Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS)
-
Polyvinylpyrrolidone (PVP)
-
Copovidone (PVP/VA)
-
Soluplus®
Preparation Methods:
-
Spray Drying: The drug and polymer are co-dissolved in a solvent, which is then rapidly evaporated by spraying into a hot gas stream.[21]
-
Hot Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded to form a solid dispersion.
Note: The development of amorphous solid dispersions is a specialized area of formulation science and often requires specific expertise and equipment.
Part 3: Summary and Recommendations
Improving the aqueous solubility of pyrrolo[1,2-d][1]triazin-1-one derivatives is a critical step in their development as potential therapeutic agents. A systematic approach, starting with proper characterization and moving through a logical progression of solubilization techniques, is key to success.
-
Always start by preparing a concentrated stock solution in an organic solvent like DMSO. Direct dissolution in aqueous media is unlikely to succeed.
-
For initial troubleshooting of precipitation upon dilution, focus on lowering the final concentration and, if possible, using small amounts of co-solvents or surfactants.
-
Systematically evaluate pH adjustment, co-solvents, and cyclodextrins as primary methods for solubility enhancement. The choice of method will depend on the physicochemical properties of your specific derivative and the requirements of your experimental system.
-
For solid dosage form development, consider advanced techniques such as amorphous solid dispersions.
By understanding the scientific principles behind these methods and applying them systematically, you can overcome the solubility challenges associated with the pyrrolo[1,2-d][1]triazin-1-one scaffold and advance your research.
References
-
Crăciunescu, O., et al. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]
-
Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. (2026, January 28). Crystal Pharmatech. Retrieved from [Link]
-
Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. Retrieved from [Link]
- Al-kassas, R., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
-
Al-Gohary, O. M. N., & Al-Amoudi, W. M. S. (2014). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
pH and Solubility. (2025, August 15). Fiveable. Retrieved from [Link]
-
Cosolvent. (n.d.). In Wikipedia. Retrieved from [Link]
- Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
-
Manzo, R. H., et al. (2008). Solubility screening on a series of structurally related compounds: cosolvent-induced changes on the activity coefficient of hydrophobic solutes. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
pH and Solvent Effect on Drug Solubility. (n.d.). SlideShare. Retrieved from [Link]
-
A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6). Ascendia Pharma. Retrieved from [Link]
-
Solving solubility issues in modern APIs. (2018, July 26). TAPI. Retrieved from [Link]
- SOLID DISPERSION: AN OVERVIEW OF DIFFERENT METHODOLOGY AND TECHNIQUES. (2024, March). International Journal of Research and Analytical Reviews.
-
16.4: The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. Retrieved from [Link]
-
Formulating Amorphous Solid Dispersions: Bridging Particle Engineering and Formulation. (2016, December 1). American Pharmaceutical Review. Retrieved from [Link]
-
Issartel, V., et al. (1998). Synthesis of new pyrrolo[1,2-d][1]triazines and thiazolo[3,4-d][1]triazines as immunostimulating agents. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
- REVIEW ON SOLID DISPERSION AND THEIR FORMULATION TECHNIQUES. (2025, March 27). JETIR.
-
Solid Dispersions. (2016, April 5). Contract Pharma. Retrieved from [Link]
-
pH and solubility. (n.d.). Khan Academy. Retrieved from [Link]
-
Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. DARU Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Kumar, L., et al. (2022). Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. Journal of Drug Delivery Science and Technology. Retrieved from [Link]
-
Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of classification within the Biopharmaceutics Classification System. (n.d.). World Health Organization (WHO). Retrieved from [Link]
-
API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. (2025, December 17). Crystal Growth & Design. Retrieved from [Link]
-
Solubility and chemical quantification of APIs/drugs. (n.d.). Emmace. Retrieved from [Link]
-
Coudert, P., et al. (1981). Pyrrolo[1,2‐d]triazines‐1,2,4. II. Etude des pyrrolo[1,2‐d]triazinones‐1 et ‐4. Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2025, March 13). Pharmaceutical Technology. Retrieved from [Link]
-
Troubleshooting Dissolution Failures in Formulated Tablets. (2025, December 27). Pharma.Tips. Retrieved from [Link]
-
Troubleshooting Guide for Common Protein Solubility Issues. (2025, May 9). Patsnap Synapse. Retrieved from [Link]
-
ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API. (n.d.). Altasciences. Retrieved from [Link]
-
Park, S. J., et al. (2016). Synthesis of pyrrolo[2,1-f][1]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][8]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald-Hartwig-Type Coupling of Pyrrolo[2,1-f][1]triazin-4-amine. (n.d.). Thieme Chemistry. Retrieved from [Link]
-
Park, S. J., et al. (2026, January 8). Synthesis of pyrrolo[2,1-f][1]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][8]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. ResearchGate. Retrieved from [Link]
-
Pyrrolo[2,1-f][1]triazin-4-amine. (n.d.). PubChem. Retrieved from [Link]
-
Curren, M. S., & King, J. W. (2001). Solubility of triazine pesticides in pure and modified subcritical water. Analytical Chemistry. Retrieved from [Link]
-
Pyrrolo[1,2-d][1]triazin-4(3H)-one. (n.d.). Molekula. Retrieved from [Link]
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preventing side reactions during pyrrolo[1,2-d]triazine cyclization
Welcome to the Heterocyclic Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles researchers face when synthesizing pyrrolo[1,2-d][1,2,4]triazine scaffolds.
These bicyclic nitrogen heterocycles are critical bioisosteres in medicinal chemistry, frequently utilized in the development of PARP inhibitors[1], kinase inhibitors, and antiviral agents. However, the electron-rich nature of the pyrrole ring and the sensitivity of hydrazone intermediates make this cyclization prone to polymerization, hydrolysis, and tautomeric ambiguity.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and diagnostic matrices to ensure high-fidelity cyclization.
I. Diagnostic Logic & Reaction Pathways
Before adjusting your reaction parameters, it is critical to map your observed failure mode to its mechanistic origin. The diagrams below illustrate the primary cyclization pathways and the diagnostic logic for troubleshooting.
Fig 1: Reaction pathways for pyrrolo[1,2-d]triazine synthesis and common side-reaction branches.
Fig 2: Diagnostic logic tree for troubleshooting incomplete pyrrolo[1,2-d]triazine cyclizations.
II. Quantitative Optimization Matrix
To prevent side reactions, the choice of cyclization reagent is paramount. Table 1 summarizes the causality between reaction conditions and typical product distributions based on literature precedent and empirical optimization[2].
Table 1: Influence of Cyclization Conditions on Pyrrolo[1,2-d][1,2,4]triazine Yield
| Cyclization Condition | Major Product Observed | Target Yield (%) | Side Product (%) | Causality / Mechanism of Failure |
| Acidic (HCl, Reflux) | Polymerized Tar | < 15% | > 80% (Polymer) | Electrophilic attack on the electron-rich pyrrole ring leads to rapid polymerization. |
| Mild Base (K₂CO₃, MeCN) | Open-chain Intermediate | 10% | 85% (Unreacted) | Insufficient nucleophilicity of the intermediate for intramolecular ring closure. |
| Aqueous Base (NaOH, H₂O) | Hydrazone Hydrolysis | < 5% | 90% (Hydrolysis) | Competitive attack of OH⁻ on the imine/hydrazone bond cleaves the intermediate. |
| Strong Alkoxide (NaOPr, PrOH) | Target Triazine | 75–85% | < 5% (Hydrolysis) | Optimal alkoxide-driven cyclization; anhydrous conditions prevent hydrolysis. |
III. Deep-Dive Troubleshooting FAQs
Q1: I am attempting to cyclize an N-carbethoxyhydrazone intermediate, but my LC-MS shows massive reversion to the starting pyrrole-2-carboxaldehyde. Why is this hydrolysis outcompeting cyclization? Causality: The cyclization of N-carbethoxyhydrazones to 3,4-dihydro-4-oxopyrrolo[1,2-d][1,2,4]triazines requires highly alkaline conditions[2]. If adventitious water is present in your solvent or base, the hydroxide ions will act as nucleophiles, attacking the electrophilic carbon of the hydrazone/imine bond. This intermolecular hydrolysis is kinetically favored over the desired intramolecular nucleophilic attack on the ester/amide carbonyl. Solution: Transition to strictly anhydrous conditions. Utilize freshly prepared sodium propoxide in anhydrous propanol under reflux. Ensure all glassware is flame-dried and reactions are kept under an inert argon atmosphere.
Q2: During acid-catalyzed cyclization of my formylhydrazine condensate, the reaction turns black and yields an insoluble tar. How can I salvage this route? Causality: Pyrrole rings are highly electron-rich and act as strong nucleophiles. Under strong acidic conditions (especially at elevated temperatures), the pyrrole ring undergoes electrophilic aromatic substitution with other reactive intermediates in the pot, triggering a runaway polymerization cascade[2]. Solution: Abandon the acidic route. Literature demonstrates that alkaline cyclization (e.g., rearrangement of 2-pyrrolyloxadiazoles or cyclization of N-ethoxymethylidene hydrazides) successfully bypasses pyrrole degradation, providing the target pyrrolo[1,2-d][1,2,4]triazinones in high yields[2].
Q3: My LC-MS confirms the correct mass for the pyrrolo[1,2-d]triazine, but my NMR spectra show a complex mixture of peaks that look like two distinct compounds. Is this a regioisomer side-reaction? Causality: This is rarely a side reaction; it is a structural dynamic. Pyrrolo[1,2-d][1,2,4]triazin-4-ones exhibit pronounced lactam-lactim tautomerism[2]. In solution (particularly in polar aprotic solvents like DMSO-d6), the molecule exists in an equilibrium between the -NH-C=O (lactam) and -N=C-OH (lactim) forms, resulting in split NMR signals. Solution: To validate that you have a single product, run a Variable-Temperature (VT) NMR at 80–100 °C to coalesce the signals. Alternatively, perform a rapid analytical N-alkylation (using methyl iodide/K₂CO₃) to lock the structure into the lactam form[2], which will yield a clean, single-species NMR spectrum.
Q4: When attempting to functionalize the cyclized pyrrolotriazinone via electrophilic substitution, I get a mixture of N-alkylated and O-alkylated products. How do I control this? Causality: The ambidentate nature of the lactam-lactim system means electrophiles can attack either the lactam nitrogen or the lactim oxygen. Hard electrophiles and polar aprotic solvents generally favor O-alkylation, while softer electrophiles or specific bases favor N-alkylation. Solution: To drive N-alkylation specifically on the lactam nitrogen, use mild bases (like K₂CO₃) and reagents such as dimethyl sulfate or benzyl chloride[2] in DMF. Monitor the shift of the carbonyl peak in IR spectroscopy (~1680 cm⁻¹) to confirm N-alkylation (retention of the C=O bond) versus O-alkylation (loss of the C=O bond).
IV. Self-Validating Experimental Protocol
To ensure reproducibility and prevent the side reactions detailed above, utilize this self-validating methodology for the Anhydrous Alkaline Cyclization of Pyrrole N-ethoxymethylidene hydrazides .
Step 1: Preparation of the Anhydrous Alkoxide Base
-
Under an argon atmosphere, add 1.2 equivalents of freshly cut sodium metal to anhydrous n-propanol (0.5 M relative to the substrate) at 0 °C.
-
Stir until the sodium is completely dissolved, generating a strictly anhydrous sodium propoxide solution. Self-Validation Checkpoint: The complete dissolution of sodium with the cessation of H₂ gas evolution confirms the quantitative formation of the alkoxide without introducing aqueous hydroxide.
Step 2: Intramolecular Cyclization
-
Dissolve 1.0 equivalent of the pyrrole N-ethoxymethylidene hydrazide precursor in a minimal volume of anhydrous n-propanol.
-
Add the precursor solution dropwise to the sodium propoxide solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 97 °C) for 12–24 hours.
Step 3: In-Process Control (IPC) Monitoring
-
At the 12-hour mark, withdraw a 50 µL aliquot using a dry syringe.
-
Quench the aliquot into 500 µL of dry methanol and analyze via LC-MS. Self-Validation Checkpoint: Look for the complete disappearance of the precursor mass. The absence of the M+18 peak (hydrolyzed intermediate) validates that the anhydrous environment was successfully maintained. Do not proceed to workup until the precursor peak is < 2% by UV integration.
Step 4: Controlled Quench and Isolation
-
Cool the reaction mixture to 0 °C.
-
Neutralize the mixture carefully with 1M HCl in anhydrous ether (or glacial acetic acid) to pH 6-7. Crucial: Avoid aqueous mineral acids at this stage to prevent late-stage hydrolysis of the newly formed triazine ring.
-
Evaporate the solvent under reduced pressure, resuspend the residue in ethyl acetate, and wash with a minimal amount of brine.
-
Dry over Na₂SO₄, filter, and concentrate to yield the crude pyrrolo[1,2-d][1,2,4]triazine.
V. References
-
D. MAUME's research works | University of Caen Normandy and other places Source: ResearchGate URL:
-
Synthesis of Heterocyclic Compounds Possessing the 4H-Thieno[3,2-b]Pyrrole Moiety Source: ACS Publications URL:
-
Pyrrolo[1,2-a]pyrazin-1(2h)-one and pyrrolo[1,2-d][1,2,4]triazin-1(2h)-one derivatives as inhibitors of poly(adp-ribose)polymerase(parp) Source: Google Patents URL:
Sources
Technical Support Center: Optimizing the Oxadiazine to Pyrrolotriazinone Rearrangement
Welcome to the technical support center dedicated to the synthesis of pyrrolotriazinones via the nucleophile-induced rearrangement of pyrrolo[1,2-d][1][2][3]oxadiazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this powerful yet nuanced transformation. Pyrrolotriazinones are a class of heterocyclic compounds with significant biological activities, including their roles as PI3K inhibitors, making efficient and high-yield synthetic routes a critical area of focus.[2][3]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed optimization protocols to help you navigate the common challenges and unlock the full potential of this rearrangement reaction.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the oxadiazine to pyrrolotriazinone rearrangement.
Q1: What is the fundamental mechanism of the oxadiazine to pyrrolotriazinone rearrangement?
The rearrangement is a nucleophile-induced cyclization. The proposed mechanism involves the nucleophilic attack on the oxadiazine ring, leading to a ring-opening and subsequent intramolecular cyclization to form the more stable pyrrolotriazinone scaffold. The nucleophilicity of the intermediate N-acylnitrenium ion is enhanced when the oxygen ion is stabilized by a counter-ion, such as lithium or sodium.[2] Acid-promoted rearrangement is generally not a viable pathway as the pyrrolooxadiazine starting material is unstable under acidic conditions.[2][3]
Q2: My rearrangement reaction is not working at all. What are the most common reasons for complete failure?
Complete failure of the reaction can often be attributed to a few key factors:
-
Inappropriate Nucleophile: Not all nucleophiles are effective. For instance, using pyrrolidine as a nucleophile has been reported to be unsuccessful.[2][3]
-
Acidic Conditions: The pyrrolooxadiazine starting material is known to be unstable in acidic environments. Ensure your reaction conditions are neutral or basic.[2][3]
-
Inactive Reagents: Ensure the freshness and purity of your nucleophile and solvents. Anhydrous conditions are often crucial.
-
Poor Quality Starting Material: The purity of the starting pyrrolooxadiazine is critical. Impurities from the preceding cyclization step can inhibit the rearrangement.
Q3: Why is my yield of pyrrolotriazinone consistently low?
Low yields can stem from several issues, including incomplete conversion, degradation of the starting material or product, and the formation of side products. A systematic approach to troubleshooting, as detailed in the next section, is the most effective way to address this.
II. Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the oxadiazine to pyrrolotriazinone rearrangement.
Issue 1: Low or No Conversion of the Starting Pyrrolooxadiazine
Possible Causes & Recommended Actions:
-
Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to initiate the rearrangement efficiently.
-
Low Reaction Temperature: The activation energy for the rearrangement may not be met at the current temperature.
-
Action: While the reaction can proceed at 0°C, if you observe low conversion, consider gradually increasing the temperature.[2] However, be mindful that higher temperatures can also lead to side product formation.
-
-
Suboptimal Solvent: The solvent system may not be ideal for the solubility of the reactants or for promoting the desired reaction pathway.
-
Action: Ensure your starting material and nucleophile are soluble in the chosen solvent. THF and DMF have been used successfully.[3] Consider screening other polar aprotic solvents.
-
-
Steric Hindrance: Bulky substituents on the pyrrolooxadiazine scaffold may impede the approach of the nucleophile.
-
Action: If sterically hindered substrates are used, a stronger nucleophile or higher reaction temperatures may be necessary.
-
Troubleshooting Workflow for Low Conversion
Caption: A step-by-step workflow for troubleshooting low conversion rates.
Issue 2: Formation of Multiple Side Products
Possible Causes & Recommended Actions:
-
Degradation of Starting Material: As mentioned, the pyrrolooxadiazine is sensitive to acid. Trace amounts of acid can lead to decomposition.
-
Action: Ensure all glassware is thoroughly dried and reagents are anhydrous. If the starting material was synthesized in a previous step, ensure it is properly purified and free of any acidic residue.
-
-
Reaction with Solvent: Some nucleophiles can react with the solvent, especially at elevated temperatures.
-
Action: Choose a solvent that is inert to the chosen nucleophile under the reaction conditions.
-
-
Over-reaction or Product Degradation: Prolonged reaction times or excessive temperatures can sometimes lead to the degradation of the desired pyrrolotriazinone product.
-
Action: Monitor the reaction progress closely using TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly.
-
Issue 3: Inconsistent Results or Poor Reproducibility
Possible Causes & Recommended Actions:
-
Atmospheric Moisture: Many of the effective nucleophiles are sensitive to moisture.
-
Action: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and properly dried glassware.
-
-
Variability in Starting Material Quality: The purity of the pyrrolooxadiazine can vary between batches, especially if it is synthesized in-house.
-
Action: Thoroughly characterize each new batch of starting material before use. Consider recrystallization or column chromatography to ensure high purity.
-
-
Inaccurate Reagent Stoichiometry: Small variations in the amount of nucleophile can impact the reaction outcome.
-
Action: Use precise weighing and dispensing techniques for all reagents.
-
III. Optimization Strategies
Once the rearrangement is proceeding, the following strategies can be employed to maximize the yield and purity of the pyrrolotriazinone product.
Systematic Screening of Nucleophiles
The choice of nucleophile is arguably the most critical factor in this rearrangement. A systematic screening approach is recommended.
| Nucleophile | Solvent | Temperature | Time | Yield (%) | Enantiomeric Excess (ee) Retention | Reference |
| Pyrrolidine | THF | rt | 20 h | Not Obtained | N/A | [2][3] |
| Li(Me3AlSPh) | THF | rt | 20 h | 90 | 99% | [2][3] |
| NaSMe | THF/DMF | rt | 0.5 h | 92 | 99% | [2][3] |
| NaOMe | THF/DMF | rt | 3 h | 85 | 88% | [2][3] |
Key Insights from Data:
-
Sulfur-based nucleophiles (Li(Me3AlSPh) and NaSMe) provide excellent yields and preserve enantiomeric excess.[2][3]
-
Sodium thiomethoxide (NaSMe) offers a significantly shorter reaction time compared to Li(Me3AlSPh).[2][3]
-
Sodium methoxide (NaOMe) is also effective in terms of yield but may lead to some loss of enantiomeric purity.[2][3]
The Role of the Counter-ion
The presence of a suitable counter-ion (e.g., Li⁺, Na⁺) is crucial for stabilizing the intermediate oxygen ion, thereby increasing the nucleophilicity of the N-acylnitrenium ion and facilitating the cyclization.[2] When selecting a nucleophile, consider the nature of the accompanying cation.
Temperature and Reaction Time Optimization
While many successful examples are reported at room temperature, it is beneficial to perform a temperature and time course study for your specific substrate.
Experimental Protocol for Optimization:
-
Set up a series of small-scale reactions in parallel.
-
Keep the substrate and nucleophile concentrations constant.
-
Vary the temperature (e.g., 0°C, room temperature, 40°C).
-
At each temperature, take aliquots at different time points (e.g., 30 min, 1h, 3h, 6h, 24h).
-
Quench the aliquots and analyze by LC-MS to determine the ratio of starting material to product.
-
Plot the product formation over time for each temperature to identify the optimal conditions.
Optimization Workflow
Caption: A two-phase workflow for optimizing the rearrangement reaction.
IV. Concluding Remarks
The rearrangement of pyrrolo[1,2-d][1][2][3]oxadiazines to pyrrolotriazinones is a highly effective method for accessing this important heterocyclic scaffold. Success in this reaction hinges on a careful selection of the nucleophile and strict control of the reaction conditions to avoid degradation of the acid-sensitive starting material. By understanding the underlying mechanism and adopting a systematic approach to troubleshooting and optimization, researchers can consistently achieve high yields of the desired pyrrolotriazinone products.
V. References
-
Son, K., & Park, S. J. (2016). Rearrangement of pyrrolo[1,2-d][1][2][3]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780–1787. [Link]
-
Ahmad, S., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][3][4]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(1), 1-15. [Link]
-
(2026, January 8). Synthesis of pyrrolo[2,1-f][1][3][4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][2][3]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. ResearchGate. [Link]
Sources
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic strategies for pyrrolo[2,1- f ][1,2,4]triazine: the parent moiety of antiviral drug remdesivir – ScienceOpen [scienceopen.com]
crystallization techniques for pyrrolo[1,2-d][1,2,4]triazin-1-one salts
Technical Support Center: Crystallization & Salt Formation for Pyrrolo[1,2-d][1,2,4]triazin-1-ones
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimization of solid-state forms for pyrrolo[1,2-d][1,2,4]triazin-1-one scaffolds.
Executive Summary: The Physicochemical Landscape
Welcome to the technical support hub for the pyrrolo[1,2-d][1,2,4]triazin-1-one scaffold. As a researcher working with this fused nitrogen-rich heterocycle, you are likely encountering specific challenges related to its amphoteric nature and planar stacking tendency .
This scaffold typically presents two distinct ionization sites critical for salt formation:
-
The Lactam (Acidic Domain): The NH at the 2-position (tautomer dependent) allows for deprotonation by strong bases (
). -
The Triazine/Pyrrole Nitrogen (Basic Domain): The bridgehead or adjacent nitrogens can accept protons from strong acids (
).
Key Challenge: These molecules exhibit strong
Protocol: Strategic Salt Screening
Do not randomly select counter-ions. Use this targeted matrix based on the specific solubility profile of your free base/acid.
Table 1: Recommended Counter-Ion Selection Matrix
| Salt Class | Counter-Ion | Target | Solvent System Compatibility | Risk Factor |
| Anionic (Basic) | Sodium ( | NaOH ( | MeOH, EtOH/Water | Hygroscopicity |
| Anionic (Basic) | Tromethamine (Tris) | Tris (~8.[1]1) | IPA, Acetone/Water | Low Melting Point |
| Cationic (Acidic) | Mesylate (MSA) | MSA (-1.9) | EtOAc, THF, Dioxane | Solvate Formation |
| Cationic (Acidic) | Hydrochloride (HCl) | HCl (-7.0) | IPA, EtOH, Acetone | Volatility / Corrosion |
| Cationic (Acidic) | Tosylate (TsOH) | TsOH (-2.8) | MeCN, Toluene/MeOH | Polymorphism |
Workflow Visualization: The "Oiling Out" Rescue Logic
One of the most frequent tickets we receive concerns "oiling out" (Liquid-Liquid Phase Separation) instead of crystallization. Use the following decision tree to troubleshoot this phenomenon.
Figure 1: Troubleshooting logic for Liquid-Liquid Phase Separation (Oiling Out) during salt formation.
Troubleshooting Guides & FAQs
Category A: Cationic Salts (Acid Addition)
Q: I am trying to form the HCl salt, but I get a yellow gum that turns dark over time. What is happening? A: This indicates acid-catalyzed hydrolysis or ring opening. The pyrrolo[1,2-d][1,2,4]triazin-1-one core can be sensitive to high concentrations of strong mineral acids, especially if moisture is present.
-
Solution: Switch to a milder, non-oxidizing acid like Methanesulfonic acid (MSA) or Maleic acid . If you must use HCl, use anhydrous HCl in dioxane or ether and perform the reaction at
. Avoid aqueous HCl.
Q: My Mesylate salt is hygroscopic and deliquesces (turns to liquid) in air. A: Mesylates of this scaffold often trap solvent or water. You likely have an amorphous solid rather than a crystal.
-
Solution: Perform a slurry ripening experiment. Suspend the amorphous gum in a non-solvating solvent (e.g., Ethyl Acetate or MTBE) with 1-2% methanol. Stir at room temperature for 24-48 hours. This allows the amorphous form to reorganize into a thermodynamic crystalline lattice.
Category B: Anionic Salts (Base Addition)
Q: The Sodium salt precipitates immediately as a gel upon adding NaOH. A: This is a "crash precipitation" caused by high local supersaturation. The sodium salt is likely very insoluble in the organic media you are using.
-
Solution: Use Reactive Crystallization .
-
Dissolve the free acid (lactam) in a polar solvent (e.g., Ethanol).
-
Dissolve NaOH in a separate volume of the same solvent or a minimal amount of water.
-
Add the base solution dropwise over 2 hours to the acid solution at elevated temperature (
). -
Allow to cool slowly.
-
Category C: General Crystallization
Q: I see crystals, but they are "hair-like" or needles that clog the filter. A: Needle habit is common for planar heterocycles due to fast growth along the stacking axis.
-
Solution: Change the aspect ratio by using a growth inhibitor or changing polarity.
-
Tactic: Add a small amount (5-10%) of a more polar co-solvent (e.g., Water or DMSO) to the crystallization solvent. This disrupts the stacking interactions slightly, encouraging growth on the other crystal faces, leading to blockier, more filterable crystals.
-
Detailed Protocol: The "Anti-Solvent Swing" Method
This method is specifically optimized for pyrrolo-triazinones to avoid oiling out.
Materials:
-
Compound (1.0 eq)[1]
-
Acid/Base (1.05 eq)
-
Solvent A (Good solvent): DMSO or DMF (if very insoluble), or Methanol.
-
Solvent B (Anti-solvent): Isopropanol (IPA) or Ethyl Acetate.
Procedure:
-
Dissolution: Dissolve 100 mg of the substrate in the minimum volume of Solvent A at Room Temperature (RT). Note: If heating is required, do not exceed 60°C to prevent degradation.
-
Salt Formation: Add the counter-ion (dissolved in minimal Solvent A) slowly. Stir for 15 minutes.
-
The "Cloud Point": Add Solvent B dropwise until a faint, persistent turbidity (cloudiness) appears. Stop stirring immediately.
-
The Swing: Add a few drops of Solvent A back into the mixture until it becomes clear again.
-
Nucleation: Add 0.1% w/w seed crystals (if available) or scratch the glass wall.
-
Crystallization: Set up a syringe pump to add Solvent B very slowly (over 4-6 hours).
-
Why? Slow addition keeps the system in the Meta-Stable Zone Width (MSZW) , favoring crystal growth over oiling out.
-
References
-
Issartel, V., et al. (1998). "Synthesis of new pyrrolo[1,2-d][1,2,4]triazines and thiazolo[3,4-d][1,2,4]triazines as immunostimulating agents." Bioorganic & Medicinal Chemistry, 6(3), 349-354.[2]
- Context: Establishes the synthesis and stability of the specific 1-one isomer and ring system.
- Newman, A. (2012). "Pharmaceutical Crystallization: Science and Engineering." Cambridge University Press.
- Stahl, P. H., & Wermuth, C. G. (2011). "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH. Context: The gold standard for selecting counter-ions based on pKa differences (Rule of 3).
-
Patil, S. A., et al. (2021). "Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir." RSC Advances.
- Context: While focusing on the [2,1-f] isomer, this review details the solubility and handling of the closely related pyrrolotriazine core, applicable to the [1,2-d] system.
Sources
overcoming steric hindrance in pyrrolo[1,2-d]triazine functionalization
Technical Support Center: Pyrrolo[1,2-d][1,2,4]triazine Functionalization
Status: Online Operator: Senior Application Scientist Ticket ID: PYR-12D-STERIC-001 Subject: Overcoming Steric Hindrance in Scaffold Functionalization
User Advisory: Isomer Disambiguation
Before proceeding, please verify your scaffold geometry.
-
Target Scaffold: Pyrrolo[1,2-d][1,2,4]triazine (Bridgehead Nitrogen at position 4 relative to triazine numbering; often derived from proline/pyrrole-2-carboxylic acid hydrazides).[1]
-
Note: If you are working on the Remdesivir core, that is the pyrrolo[2,1-f][1,2,4]triazine isomer.[2][3][4] While electronic properties overlap, steric vectors differ significantly. This guide focuses strictly on the [1,2-d] architecture.
Module 1: The Cyclization Bottleneck (Ring Closure)
Context: The formation of the [1,2,4]triazine ring fused to the pyrrole often involves the condensation of pyrrole-2-carbohydrazides with orthoesters. Steric bulk at the pyrrole C3 position or the orthoester carbon can arrest this cyclization.
Troubleshooting Guide: Failed Cyclization
| Symptom | Probable Cause | Diagnostic Check | Corrective Protocol |
| Incomplete Conversion | Steric clash between the hydrazide NH and the orthoester alkyl group. | TLC shows stalled intermediate (acyclic imidate). | Switch to High-Boiling Solvents: Replace EtOH/Reflux with Diglyme or DMF at 140°C to overcome the rotational barrier. |
| Product Decomposition | Prolonged heating degrades the electron-rich pyrrole ring. | Darkening of reaction mixture; complex NMR. | Microwave Irradiation: 150°C for 10-20 min. The rapid heating bypasses the decomposition pathway. |
| No Reaction | Deactivated hydrazide due to steric shielding. | 1H NMR shows unreacted hydrazide protons. | Acid Catalysis: Add 10 mol% |
Expert Insight: The Mechanism of Failure
In the [1,2-d] system, the transition state for ring closure requires the hydrazide to adopt a specific cis-like conformation. Bulky substituents (R) create a "Steric Wall" that destabilizes this transition state, favoring the open-chain form. High thermal energy (Diglyme reflux) or Lewis Acid activation is required to force the nucleophilic attack of the amide nitrogen onto the activated orthoester carbon.
Module 2: Overcoming Sterics in N-Alkylation/Functionalization
Context: Many [1,2-d] syntheses yield a triazinone intermediate (oxo group at C4 or C8 depending on numbering). Functionalizing the adjacent Nitrogen (N3 or N7) is notoriously sensitive to steric bulk.
Case Study: Alkylation with Benzyl Halides vs. Methyl Iodide.
-
Observation: Methylation proceeds at RT (Yield >70%). Benzylation requires 55°C+ and yields drop (<30%) due to the clash with the peri-protons of the pyrrole ring [1].
Protocol: Sterically Demanding N-Alkylation
Objective: Install a bulky group (e.g., Benzyl, Isopropyl) on the triazinone nitrogen.
Step-by-Step Workflow:
-
Solvent Selection: Use DMF (anhydrous). The high dielectric constant dissociates the N-Metal ion pair, exposing the nucleophile.
-
Base Switch: Do not use
. Use NaH (60% dispersion) .-
Why? You need irreversible deprotonation to form the "naked" anion.
-
-
Temperature Ramp:
-
Start at 0°C for deprotonation (30 min).
-
Add electrophile.[5]
-
Warm to 55-60°C . Do not exceed 80°C to avoid O-alkylation (ambident nucleophile issue).
-
-
Additive: Add TBAI (Tetrabutylammonium iodide) (10 mol%).
Figure 1: Decision logic for overcoming steric barriers during N-alkylation of pyrrolo[1,2-d][1,2,4]triazinones.
Module 3: Pd-Catalyzed Cross-Couplings (The C-C Bond)
Context: Coupling at the pyrrole ring (C5/C6) or the triazine carbon (via chloro-intermediates) is often hindered by the fused geometry which creates a rigid "bay region" effect.
FAQ: Why is my Suzuki Coupling failing?
Q: I am trying to couple a boronic acid to the chloro-pyrrolo[1,2-d]triazine, but I only get dehalogenation or homocoupling.
A: This is a classic symptom of Steric Impedance of the Oxidative Addition . The Pd(0) species cannot easily access the C-Cl bond if the adjacent pyrrole substituents are bulky.
The Solution: Ligand Engineering
Standard ligands (
Recommended System:
-
Catalyst:
or Pd(OAc)2. -
Ligand: XPhos or SPhos .
-
Why? These ligands are electron-rich (facilitating oxidative addition) and bulky in the right way—they create a mono-ligated Pd(0) species that is highly active but spatially arranged to funnel the substrate to the metal center [2].
-
-
Base:
(anhydrous) in Toluene/Water (10:1).
Data Comparison: Ligand Performance on Sterically Hindered Triazines
| Ligand System | Yield (Isolated) | Reaction Time | Notes |
| < 15% | 24 h | Mostly starting material recovered. | |
| 35% | 18 h | Significant dehalogenation observed. | |
| Pd(OAc)2 + XPhos | 82% | 4 h | Complete conversion; high turnover. |
Module 4: Regioselectivity Maps
Understanding where the steric clash occurs is vital for synthetic planning.
Figure 2: Reactivity and Steric Sensitivity Map of the Pyrrolo[1,2-d]triazine scaffold.
References
-
Zemanová, I. et al. (2017).[7] Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazine derivatives and their antibacterial activity.[7] Arkivoc, iv, 184-193.[7]
-
Fairlamb, I. J. S. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. White Rose Research Online.
-
Gembus, V. et al. (2025).[9] Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 27(19), 6527.
-
Thieu, T. et al. (2011).[6] Synthesis of pyrrolo[2,1-f][1,2,4]triazine (Contrast Reference). Org.[6][8][9] Lett., 13, 4204.
Disclaimer: This guide assumes the standard [1,2-d] fusion nomenclature. If your scaffold is the Remdesivir core ([2,1-f]), please refer to our separate technical note on C-nucleoside synthesis.
Sources
- 1. Synthesis of new pyrrolo[1,2-d][1,2,4]triazines and thiazolo[3,4-d][1,2,4]triazines as immunostimulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2013177983A1 - Pyrrolo[2,1-f][1,2,4]triazine compound, and preparation method and application thereof - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
common impurities in pyrrolo[1,2-d][1,2,4]triazine-1,4-dione synthesis
Technical Support Center: Pyrrolo[1,2-d][1,2,4]triazine-1,4-dione Synthesis
Diagnostic Overview
The synthesis of pyrrolo[1,2-d][1,2,4]triazine-1,4-dione is a high-value but temperamental protocol, often utilized in the development of nucleoside analogues and kinase inhibitors. Unlike its isomer (the [2,1-f] system found in Remdesivir), the [1,2-d] scaffold involves a bridgehead nitrogen that is electronically distinct, making the ring closure highly sensitive to steric and electronic effects.
The most robust synthetic route typically involves the reaction of 1-aminopyrrole-2-carboxylic acid derivatives with a dicarbonyl source (like diethyl oxalate or oxalyl chloride) or the condensation of pyrrole-2-carbohydrazides with carbonic acid equivalents (urea/CDI).
Common Failure Modes:
-
Incomplete Cyclization: Formation of stable open-chain oxamic acid/hydrazide intermediates.
-
N-Amination Failure: Inefficient formation of the N-N bond precursor, leading to azo-dimers.
-
Regioisomeric Alkylation: Competition between N-alkylation and O-alkylation during functionalization.
Troubleshooting Modules
Module A: The "Yellow Sludge" (Incomplete Cyclization)
User Observation: "I am reacting 1-aminopyrrole-2-amide with diethyl oxalate. The reaction turns thick yellow/orange, and LC-MS shows a mass corresponding to [M+H]+ + 18 or + 46. The product is not precipitating as the expected white solid."
Technical Diagnosis: You have stalled at the open-chain oxamate intermediate . The formation of the pyrrolo-triazine ring is a two-step condensation. The first acylation is fast, but the second ring-closure (dehydration/dealcoholation) requires higher activation energy or stronger dehydration conditions.
The Impurity:
-
Identity: Ethyl 2-((2-carbamoyl-1H-pyrrol-1-yl)amino)-2-oxoacetate.
-
Cause: Reaction temperature too low (< 80°C) or insufficient Lewis acid/base catalysis to drive the elimination of ethanol.
Corrective Protocol:
-
Solvent Switch: If refluxing in ethanol (78°C), switch to Toluene or Xylene to access temperatures >110°C.
-
Dean-Stark Trap: Use a Dean-Stark apparatus to physically remove the ethanol/water byproduct, shifting the equilibrium toward the cyclized dione.
-
Acid Catalysis: Add 5-10 mol% p-Toluenesulfonic acid (pTsOH) . The protonation of the amide carbonyl facilitates the nucleophilic attack of the pyrrole amide nitrogen.
Data: Solubility Profile for Purification
| Compound | Ethanol (Cold) | EtOAc | DMSO | 1M NaOH |
|---|---|---|---|---|
| Target Dione | Insoluble (Precipitates) | Poor | Soluble | Soluble (Ring Opening Risk) |
| Open-Chain Impurity | Soluble | Soluble | Soluble | Hydrolyzes rapidly |
Module B: The "Red/Brown Oil" (N-Amination Artifacts)
User Observation: "My starting material is pyrrole-2-carboxylate. I treated it with Chloramine (or HOSA) to get the 1-amino precursor. The subsequent cyclization yield is <20%, and the crude mixture is dark red."
Technical Diagnosis: The issue lies upstream. 1-aminopyrroles are notoriously unstable and prone to oxidative dimerization if not used immediately or protected. The red color is characteristic of azo-dimers (dipyrrolyldiazenes).
The Impurity:
-
Identity: 1,1'-Diazenediylbis(1H-pyrrole-2-carboxylates).
-
Mechanism: Unreacted chloramine oxidizes the generated 1-aminopyrrole.
Corrective Protocol:
-
In-Situ Trapping: Do not isolate the 1-aminopyrrole if possible. Perform the N-amination in the presence of the cyclization partner or trap it immediately as a hydrazone (e.g., with acetone), which can be hydrolyzed later or cyclized directly.
-
Quench Oxidants: Ensure all Chloramine/HOSA is quenched with Na2S2O3 (Sodium Thiosulfate) before workup. Residual oxidant rapidly degrades the hydrazine moiety.
Visualizing the Pathway & Failure Points
The following diagram illustrates the critical decision nodes in the synthesis of the [1,2-d] system using the Oxalate route.
Caption: Figure 1. Reaction flowchart for the synthesis of pyrrolo[1,2-d][1,2,4]triazine-1,4-dione via the oxalate route, highlighting the divergence points for Azo-dimerization and incomplete cyclization (Oxamate formation).
FAQ: Rapid Response
Q: Can I use microwave irradiation to drive the cyclization? A: Yes, and it is highly recommended. Conventional heating often leads to charring before the ring closes. Microwave irradiation at 140°C for 15-20 minutes in Ethanol/AcOH (10:1) typically converts the "Yellow Sludge" (Module A) directly to the product with cleaner profiles [1].
Q: The product is insoluble in everything. How do I characterize it? A: This is a common feature of the 1,4-dione scaffold due to strong intermolecular hydrogen bonding (amide-imide stacking).
-
NMR: Use TFA-d (Deuterated Trifluoroacetic acid) or DMSO-d6 + 5% LiCl to break aggregates.
-
Purification: Do not attempt column chromatography. Rely on trituration with hot ethanol or acetic acid.
Q: I see a peak at [M+14] in my LC-MS. What is it? A: If you are using methanol as a solvent or reagent, this is likely the Methyl ester analog of your ethyl ester starting material (transesterification), or more likely, O-methylation if you used a methylating agent. However, in the context of the dione synthesis, check for N-Methylation if using DMF/DMAc at high temps, as trace dimethylamine can react.
Analytical Protocol: Impurity Detection
Method: Reverse Phase HPLC Column: C18 (e.g., Waters XBridge), 3.5 µm, 4.6 x 100 mm. Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
Gradient:
| Time (min) | %A | %B | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibrate |
| 10.0 | 5 | 95 | Elute Lipophilic Dimers |
| 12.0 | 5 | 95 | Hold |
| 12.1 | 95 | 5 | Re-equilibrate |
Retention Time Guide (Relative):
-
0.4 - 0.6: Hydrolyzed open-chain acids (Polar).
-
0.8 - 0.9: Open-chain oxamate intermediate.
-
1.0: Target Dione (Sharp peak).[1]
-
1.5 - 1.8: Azo-dimers (Broad, colored peaks).
References
-
Beilstein J. Org.[1][2][3] Chem. (2016).[3][4][5] Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines. Retrieved from [Link]
-
Molecules (2020).[1] Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir. Retrieved from [Link]
-
Arkivoc (2017).[6] Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazine derivatives. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR characterization of 4-hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one
This guide provides a technical comparison of 1H NMR characterization protocols for 4-hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one . This scaffold, often synonymous with its tautomer 2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione , represents a critical class of nucleobase isosteres used in antiviral and anticancer drug discovery (e.g., related to Remdesivir intermediates).
The primary challenge in characterizing this molecule is distinguishing between its diketo (lactam) and hydroxy-enone (lactim) tautomers, a phenomenon heavily influenced by solvent polarity and hydrogen bonding.
Executive Summary
Objective: To determine the optimal NMR solvent system for resolving the tautomeric equilibrium of this compound. The Problem: In non-polar solvents, this scaffold suffers from line broadening due to rapid proton exchange and aggregation. In protic solvents, signal averaging can obscure the specific tautomeric state (dione vs. hydroxy-enone). The Solution: A comparative analysis of DMSO-d6 (Standard) vs. CDCl3/TFA (Acidic Shift) vs. Methanol-d4 (Exchange).
Part 1: Structural Dynamics & Tautomerism
Before selecting a protocol, one must understand the dynamic equilibrium being measured. The molecule exists in a flux between the 1,4-dione form and the 4-hydroxy-1-one form.
Diagram 1: Tautomeric Equilibrium & Numbering
Caption: The equilibrium between the 1,4-dione (lactam) and 4-hydroxy (lactim) forms is dictated by solvent dielectric constants. DMSO typically favors the polar dione form.
Part 2: Comparative Analysis of Solvent Protocols
This section compares three distinct solvent systems. The "Performance" is defined by signal resolution, solubility, and the ability to detect exchangeable protons (NH/OH).
Table 1: Solvent Performance Matrix
| Feature | Protocol A: DMSO-d6 (Recommended) | Protocol B: CDCl3 (Alternative) | Protocol C: MeOD-d4 (Validation) |
| Solubility | High (Dissolves aggregates) | Low (Requires heating/sonication) | Moderate |
| NH/OH Detection | Excellent (Sharp singlets >10 ppm) | Poor (Broad/Invisible due to exchange) | None (Exchanged to ND/OD) |
| Tautomer State | Favors Diketo (Dipolar stabilization) | Favors Enol (Intramolecular H-bond) | Rapid Averaging |
| Resolution | High (Sharp peaks) | Variable (Concentration dependent) | High (Simplified spectrum) |
| Use Case | Primary Characterization | Observing intramolecular H-bonds | Confirming exchangeable sites |
Part 3: Detailed Experimental Protocols
Protocol A: The "Gold Standard" (DMSO-d6)
Rationale: DMSO disrupts intermolecular hydrogen bonding (dimerization), resulting in sharp, well-separated signals. It slows down the proton exchange rate, allowing the observation of distinct NH and OH signals.
-
Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d6 (99.9% D).
-
Acquisition:
-
Pulse Angle: 30° (to prevent saturation of slow-relaxing quaternary carbons if running 13C).
-
Relaxation Delay (D1): Set to 2.0–5.0 s . Critical: The NH/OH protons have long T1 relaxation times; a short D1 will suppress their integration.
-
Scans: 16–64.
-
-
Analysis (Expected Shifts):
-
NH (Pos 2): Broad singlet at 10.5 – 11.5 ppm .
-
Pyrrole Ring (H5/H6/H7): Three distinct signals in the 6.0 – 7.5 ppm aromatic region.
-
CH2 (Pos 3): If saturated (dihydro), look for a doublet or singlet around 3.8 – 4.5 ppm .
-
Protocol B: The "Diagnostic" Shake (D2O Exchange)
Rationale: This is a self-validating step. If a peak at 11.0 ppm disappears after adding D2O, it confirms it is an exchangeable proton (NH or OH) rather than a deshielded CH.
-
Run the standard DMSO-d6 spectrum (Protocol A).
-
Add 1–2 drops of D2O directly to the NMR tube.
-
Shake vigorously for 30 seconds.
-
Re-run the 1H NMR immediately.
-
Result: Signals >10 ppm should vanish or diminish significantly.
Part 4: Technical Validation Workflow
To ensure scientific integrity, follow this decision tree to assign the structure confidently.
Diagram 2: Assignment Workflow
Caption: Step-by-step validation to distinguish exchangeable protons from aromatic signals.
Part 5: Representative Data Interpretation
Note: Exact shifts depend on specific substitution patterns. The values below are representative of the pyrrolo[1,2-d][1,2,4]triazinone class.
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Interpretation |
| NH (Lactam) | 10.8 – 11.5 | Broad Singlet | Highly deshielded; disappears with D2O. |
| Pyrrole H-5 | 7.4 – 7.8 | Doublet/dd | Alpha to Nitrogen; most deshielded aromatic. |
| Pyrrole H-7 | 6.8 – 7.2 | Doublet/dd | Beta to Nitrogen. |
| Pyrrole H-6 | 6.2 – 6.5 | Triplet/dd | Most shielded aromatic proton. |
| CH2 (Pos 3) | 4.0 – 4.5 | Singlet/Doublet | If the ring is 2,3-dihydro. |
Critical Insight: If the spectrum shows a doublet for the NH and a corresponding doublet for the CH2 (or CH), it indicates coupling through the nitrogen, confirming the 2,3-dihydro structure. If the NH is a singlet, exchange is too fast or there is no adjacent proton.
References
-
Synthesis and NMR of Pyrrolo[1,2-d][1,2,4]triazinones Robba, M., et al.[1] "Pyrrolo[1,2‐d]triazines‐1,2,[1][2][3][4][5][6][7][8]4. II. Etude des pyrrolo[1,2‐d]triazinones‐1 et ‐4." Journal of Heterocyclic Chemistry.
-
Solvent Effects on Triazine NMR Shieldings Witanowski, M., et al.[9] "Solvent Effects on Nitrogen NMR Shieldings of 1,2,4-Triazine." Journal of Magnetic Resonance.
-
Tautomerism in Pyrrolin-2-ones Le, T., et al.[10] "Enol Tautomerism of 5-(4-chlorophenyl)-1-phenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one."[10] Journal of Science and Technology.
-
Biological Relevance of Pyrrolo[2,1-f][1,2,4]triazines (Remdesivir Analogues) Singh, S., et al. "Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy."[11] Molecular Diversity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of new pyrrolo[1,2-d][1,2,4]triazines and thiazolo[3,4-d][1,2,4]triazines as immunostimulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies | MDPI [mdpi.com]
- 7. PubChemLite - this compound (C6H5N3O2) [pubchemlite.lcsb.uni.lu]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. biocomp.chem.uw.edu.pl [biocomp.chem.uw.edu.pl]
- 10. jst-ud.vn [jst-ud.vn]
- 11. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Characterization of Pyrrolotriazinone Derivatives via Mass Spectrometry: A Comparative Guide
Topic: Mass Spectrometry Fragmentation Patterns of Pyrrolotriazinone Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Importance
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one derivatives represent a privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for broad-spectrum antiviral nucleosides (e.g., Remdesivir intermediates) and selective kinase inhibitors (e.g., PI3K, EGFR).
For the analytical scientist, these fused heterocycles present a unique challenge: their aromatic stability often resists fragmentation under "soft" ionization, yet their bioactive side chains degrade rapidly. This guide moves beyond basic spectral interpretation, offering a mechanistic comparison of ionization techniques and a self-validating protocol for structural elucidation.
Comparative Analysis: Ionization Modalities
The choice of ionization source dictates the fragmentation landscape. The following table contrasts the two dominant modalities for pyrrolotriazinone analysis.
Table 1: ESI vs. EI Performance Matrix
| Feature | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Primary State | Solution-phase (LC-MS) | Gas-phase (GC-MS) |
| Ion Type | Even-electron ions | Odd-electron radical cations |
| Internal Energy | Low (0.1–1 eV); "Soft" ionization | High (70 eV); "Hard" ionization |
| Fragmentation | Collision-Induced Dissociation (CID) required. Dominated by neutral losses and charge-remote fragmentation. | Spontaneous, extensive ring shattering. High abundance of low-mass fragments. |
| Key Application | Metabolite ID, PK studies, polar/thermally labile derivatives. | Impurity profiling of synthetic intermediates (e.g., unsubstituted core). |
| Detection Limit | Femtogram range (highly sensitive for N-heterocycles). | Nanogram range. |
Expert Insight: For drug development, ESI-MS/MS in positive mode is the gold standard due to the high proton affinity of the N-1 and N-3 positions in the triazine ring. EI is largely reserved for raw material QC (e.g., checking the purity of the starting pyrrole-2-carbonitrile).
Deep Dive: ESI-MS/MS Fragmentation Mechanisms
The fragmentation of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one derivatives under Collision-Induced Dissociation (CID) follows a distinct hierarchy of bond cleavages.
The Core Fragmentation Pathway
Unlike simple heterocycles, the fused pyrrolotriazine system does not immediately shatter. The protonated molecular ion
Mechanism A: Retro-Diels-Alder (RDA) Type Cleavage The most diagnostic pathway involves the cleavage of the triazine ring.
-
Protonation: Occurs at N-1 or the carbonyl oxygen.
-
Ring Opening: The C4-N3 bond cleaves.
-
Neutral Loss: Elimination of Isocyanic Acid (HNCO, 43 Da) or Carbon Monoxide (CO, 28 Da) .
-
Observation: A shift from
(core) to indicates the loss of the triazinone moiety, leaving a pyrrole-carboxamide-like cation.
-
Mechanism B: Side-Chain Driven Fragmentation In kinase inhibitors, the substituents (R-groups) often fragment before the core.
-
Benzylic Cleavage: If a benzyl group is present (common in PI3K inhibitors), the tropylium ion (
91) often dominates the spectrum. -
Glycosidic Bond Cleavage: For nucleoside analogs (e.g., Remdesivir metabolites), the weakest link is the C-N bond between the pyrrolotriazine base and the ribose sugar.
-
Diagnostic: High abundance of the protonated nucleobase (
136 for the ketone, 135 for the amine).
-
Visualization of Fragmentation Logic
The following diagram illustrates the competitive pathways for a generic pyrrolotriazinone derivative.
Caption: Hierarchical fragmentation pathway of pyrrolotriazinone derivatives in ESI-MS/MS. Primary cleavage involves side-chain loss, followed by triazine ring opening.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized LC-MS/MS workflow. This protocol includes built-in quality checks.
Phase 1: Sample Preparation
-
Solvent: Dissolve 1 mg of analyte in Methanol:Water (50:50) + 0.1% Formic Acid .
-
Why: Formic acid promotes protonation (
formation), essential for ESI positive mode.
-
-
Concentration: Dilute to 1 µg/mL (1 ppm) for infusion or 100 ng/mL for LC injection.
Phase 2: MS Source Optimization
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Source: ESI Positive (+).[1]
-
Capillary Voltage: 3.0 – 3.5 kV.
-
Cone Voltage: 30 V (Start low to prevent in-source fragmentation).
-
Validation Step: Infuse the sample. If the ratio of
to fragment ions is < 10:1, lower the cone voltage. You must see the intact parent ion first.
Phase 3: Collision Energy (CE) Ramping
Do not use a static CE. Use a CE Ramp (e.g., 10–50 eV) to visualize the "survival yield" of the parent ion.
-
10-20 eV: Identification of labile side chains (sugar loss, dealkylation).
-
30-50 eV: Core scaffold fragmentation (Ring opening, HNCO loss).
Table 2: Diagnostic Ions for Pyrrolotriazinone Core
| m/z (approx) | Fragment Structure | Origin |
| 136 | Protonated Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (Core) | |
| 108 | Loss of CO (-28 Da) from Core | |
| 93 | Loss of HNCO (-43 Da) from Core (RDA-like) | |
| 77 | Phenyl cation (if Ph-substituted) | |
| 53 | Pyrrole ring fragment (High Energy) |
Case Study: Remdesivir Nucleobase Analysis
One of the most prominent applications of pyrrolotriazinone analysis is in the characterization of Remdesivir (GS-5734) and its active metabolite GS-441524 .
Observation:
-
Parent Ion: Remdesivir (
603) or GS-441524 ( 292). -
Primary Fragment: Loss of the ribose sugar moiety.
-
Key Diagnostic Ion: The protonated nucleobase, pyrrolo[2,1-f][1,2,4]triazin-4-amine , appears at
136 (often reported as 136.1 in ESI+).-
Note: The 4-amino derivative (
136) is structurally analogous to the 4-one derivative ( 137). The fragmentation pattern is nearly identical, with the primary difference being the loss of (17 Da) vs. (18 Da) or (28 Da).
-
Self-Validating Check: If analyzing a nucleoside analog, always check for the neutral loss of 132 Da (ribose) or 116 Da (deoxyribose) to confirm the glycosidic linkage before focusing on the base fragmentation.
References
-
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(20), 2272-2278. Link
-
Avataneo, V., et al. (2020). Development and Validation of a UHPLC-MS/MS Method for Quantification of the Prodrug Remdesivir and Its Metabolite GS-441524 in Human Plasma. Journal of Pharmaceutical and Biomedical Analysis, 189, 113467. Link
-
Cho, S. H., et al. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study.[2] Journal of Mass Spectrometry, 47(7), 860-868.[2] Link
-
Warren, T. K., et al. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys. Nature, 531, 381-385. Link
-
Prasain, J. K. (2009).[3] Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Link
Sources
- 1. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uab.edu [uab.edu]
Scaffold Hopping in Kinase Inhibitor Design: A Comparative Guide to Pyrrolo[1,2-d] vs. Pyrrolo[2,1-f] Triazines
As the landscape of targeted oncology and inflammatory disease therapy evolves, achieving precise kinase selectivity remains a paramount challenge. Scaffold hopping—the strategy of modifying the core structure of a molecule while maintaining its critical pharmacophoric vectors—has proven invaluable in overcoming off-target toxicity and intellectual property constraints.
Among the most successful 5,6-fused heterocyclic systems are the isomeric scaffolds pyrrolo[2,1-f][1,2,4]triazine and pyrrolo[1,2-d][1,2,4]triazine . As a Senior Application Scientist, I have structured this guide to objectively compare these two scaffolds, detailing their mechanistic differences, kinome selectivity profiles, and the self-validating experimental workflows required to evaluate them.
Structural & Mechanistic Foundations
The ATP-binding pocket (hinge region) of a kinase is highly conserved, yet subtle differences in the spatial arrangement of hydrogen bond donors and acceptors can drastically alter an inhibitor's selectivity profile.
The Pyrrolo[2,1-f][1,2,4]triazine Scaffold
This scaffold is a highly privileged, bioisosteric replacement for the quinazoline and purine rings [1]. The specific placement of the nitrogen atoms allows the core to form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region. Because the bridgehead nitrogen is positioned at the 4a/7a fusion, the electron density and vectorality perfectly mimic the well-known diaminopyrimidine motif. This structural mimicry ensures deep insertion into the ATP pocket, making it an exceptional template for Receptor Tyrosine Kinases (RTKs) [2].
The Pyrrolo[1,2-d][1,2,4]triazine Scaffold
Shifting the bridgehead nitrogen alters the electronic distribution and the trajectory of the core's substituents. This isomer, frequently explored in its pyrrolotriazinone derivative form, changes the hydrogen-bond donor/acceptor vectors [3]. Consequently, it often loses affinity for classical RTKs but gains selectivity for lipid kinases (e.g., PI3K) and specific serine/threonine kinases (e.g., p38, JNK). This makes the pyrrolo[1,2-d] system an underexplored but highly valuable scaffold for distinct therapeutic areas outside of standard angiogenesis pathways.
Kinase Selectivity Profiles & Quantitative Comparison
The structural nuances between the two isomers dictate their primary targets:
-
Pyrrolo[2,1-f] Triazines: Extensively validated as potent inhibitors of VEGFR-2, FGFR-1, EGFR, and ALK. A hallmark example is BMS-582664 (Brivanib), a dual VEGFR/FGFR inhibitor that effectively disrupts tumor angiogenesis[4].
-
Pyrrolo[1,2-d] Triazines: Show strong utility in targeting the PI3K/AKT pathway (specifically PI3K
and PI3K isoforms) and stress-activated protein kinases like p38 and JNK, which are critical in hematological malignancies and inflammatory responses [3].
Quantitative Selectivity Data
The following table summarizes representative biochemical IC
| Scaffold | Target Kinase | Representative Compound Class | IC | Primary Therapeutic Indication |
| Pyrrolo[2,1-f] | VEGFR-2 | BMS-582664 (Brivanib) | 20 - 35 nM | Solid tumors (Angiogenesis) |
| Pyrrolo[2,1-f] | FGFR-1 | BMS-582664 (Brivanib) | 100 - 150 nM | Solid tumors (Angiogenesis) |
| Pyrrolo[2,1-f] | EGFR (WT/Mutant) | 4-anilino derivatives | < 10 nM | Non-small cell lung cancer |
| Pyrrolo[2,1-f] | ALK | Piperidine-derived analogs | < 5 nM | ALK-driven malignancies |
| Pyrrolo[1,2-d] | PI3K | Pyrrolotriazinone derivatives | 10 - 100 nM | Hematological malignancies |
| Pyrrolo[1,2-d] | p38 / JNK | Substituted amides | < 50 nM | Inflammatory diseases |
Experimental Methodologies for Selectivity Profiling
To objectively evaluate the selectivity and efficacy of these scaffolds, we employ a self-validating two-tier screening system. Biochemical assays confirm direct target engagement, while cell-based assays validate membrane permeability and physiological efficacy.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality & Validation: We utilize TR-FRET because its ratiometric readout intrinsically cancels out well-to-well volume variations and compound autofluorescence—common sources of false positives in high-throughput screening. By strictly setting the ATP concentration to the specific
-
Reagent Preparation: Prepare the kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., VEGFR-2 or PI3K ) and the biotinylated peptide substrate to their optimized working concentrations. -
Compound Incubation: Dispense the pyrrolo-triazine compounds in a 10-point dose-response curve (typically 10
M to 0.5 nM) into a 384-well plate. Add the kinase/substrate mixture and incubate for 15 minutes at room temperature to allow pre-equilibrium binding. -
Reaction Initiation: Add ATP at the exact
concentration for the specific kinase. Incubate for 60 minutes. -
Detection Phase: Stop the reaction by adding EDTA. Introduce the detection reagents: a Europium-labeled anti-phospho-specific antibody (donor) and Streptavidin-Allophycocyanin (APC, acceptor).
-
Data Analysis: Read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio (665 nm / 615 nm). Plot the ratiometric data against the log of the compound concentration to determine the IC
using a 4-parameter logistic fit.
Protocol 2: Cell-Based Autophosphorylation Assay (ELISA)
Causality & Validation: A compound may exhibit potent biochemical inhibition but fail in cells due to poor permeability, efflux pump liability, or an inability to compete with high intracellular ATP levels (~1-5 mM). This assay serves as a functional gatekeeper to validate true cellular target engagement.
-
Cell Seeding & Starvation: Seed target-specific cells (e.g., Human Umbilical Vein Endothelial Cells [HUVECs] for VEGFR-2 evaluation) in 96-well plates. Once confluent, starve the cells in serum-free media for 18 hours to reduce basal phosphorylation levels.
-
Compound Treatment: Pre-incubate the cells with the pyrrolo-triazine inhibitors for 1 hour at 37°C.
-
Ligand Stimulation: Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL VEGF) for 5 minutes to induce rapid receptor autophosphorylation.
-
Lysis and Capture: Aspirate the media, wash with cold PBS, and lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Transfer the lysates to a plate pre-coated with a total-VEGFR-2 capture antibody.
-
Detection: After washing, apply an HRP-conjugated anti-phosphotyrosine antibody (e.g., 4G10). Add TMB substrate, stop the reaction with sulfuric acid, and read absorbance at 450 nm to calculate the cellular IC
.
Visualizations of Workflows and Mechanisms
To synthesize the experimental logic and the biological impact of these scaffolds, the following diagrams map out our screening workflow and the downstream signaling inhibition.
Workflow for screening and validating pyrrolo-triazine kinase inhibitors.
Mechanism of action for pyrrolo[2,1-f]triazines inhibiting RTK signaling pathways.
References
-
Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template. Journal of Medicinal Chemistry.[Link][1]
-
Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research.[Link][2]
-
Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Pharmaceuticals.[Link][3]
-
Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Cancer Research.[Link][4]
Sources
UV-Vis absorption spectra of 4-hydroxy-pyrrolo[1,2-d]triazine compounds
Title: Photophysical Profiling of 4-Hydroxy-pyrrolo[1,2-d][1,2,4]triazine Scaffolds: A Comparative UV-Vis Spectroscopic Guide for Drug Discovery
Executive Summary & Structural Rationale
In modern structure-based drug design, the 4-hydroxy-pyrrolo[1,2-d][1,2,4]triazine scaffold (often existing in its lactam tautomer, pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one) has emerged as a highly privileged bioisostere. Originally developed to mimic the purine and quinazoline cores, this fused bicyclic system is now a cornerstone in the development of poly(ADP-ribose) polymerase (PARP) inhibitors 1 and selective inhibitors of C-JUN N-terminal kinases (JNK) and p-38 kinases 2.
As an Application Scientist, I frequently observe that the photophysical characterization of these compounds is overlooked during early-stage screening. However, accurately mapping the UV-Vis absorption spectra of pyrrolo-triazines is critical. Their unique electronic transitions dictate how they interfere with colorimetric assays (such as the Ellman's reagent assay for cholinesterase screening 3), and provide real-time readouts for target binding kinetics and pH-dependent tautomerization.
This guide objectively compares the UV-Vis absorption profile of the 4-hydroxy-pyrrolo[1,2-d]triazine core against standard alternative scaffolds, providing a self-validating experimental protocol for high-fidelity spectral acquisition.
Comparative Photophysical Analysis
To understand the spectral behavior of 4-hydroxy-pyrrolo[1,2-d][1,2,4]triazine, we must compare it against the scaffolds it typically replaces: Purines (e.g., Hypoxanthine), Pyrazolo[3,4-d]pyrimidines, and Quinazolines.
The fundamental causality behind the spectral differences lies in the electron density of the five-membered ring . In a purine, the imidazole ring is electron-deficient. In contrast, the pyrrole ring in a pyrrolo-triazine is highly electron-rich. This
Table 1: Comparative UV-Vis Absorption Parameters (Aqueous Buffer, pH 7.4)
| Heterocyclic Scaffold | Primary | Molar Absorptivity ( | Secondary | Spectral Interference Risk* |
| Purine (Hypoxanthine) | 250 nm | ~10,500 | None distinct | Low |
| Pyrazolo[3,4-d]pyrimidine | 250 nm, 265 nm | ~7,500 | None distinct | Low |
| Quinazolin-4-one | 225 nm, 270 nm | ~8,000 | 300 nm ( | Moderate |
| 4-Hydroxy-pyrrolo[1,2-d]triazine | 235 nm | ~15,000 | 290 - 305 nm ( | High (at >290 nm) |
*Interference Risk refers to the likelihood of the compound's intrinsic absorbance overlapping with standard high-throughput screening readouts (e.g., NADH fluorescence at 340 nm or specific colorimetric probes).
Tautomeric Equilibrium Logic
The 4-hydroxy-pyrrolo[1,2-d]triazine core exists in a dynamic pH-dependent equilibrium between its lactim (hydroxy) and lactam (oxo) forms. Because the lactam form features an extended conjugated carbonyl system, its
Fig 1. pH-dependent tautomeric equilibrium and corresponding UV-Vis electronic transitions.
Self-Validating Experimental Protocol: High-Fidelity UV-Vis Acquisition
When profiling novel pyrrolo[1,2-d]triazine kinase inhibitors, standard "drop-and-read" spectrophotometry often yields artifact-heavy data due to compound aggregation or solvent-induced shifts (solvatochromism). The following protocol is designed as a self-validating system : it incorporates internal checks (isosbestic points and Beer-Lambert linearity) to guarantee that the recorded spectra represent the monomeric target compound.
Step-by-Step Methodology
1. Stock Preparation & Matrix Matching
-
Action: Dissolve the 4-hydroxy-pyrrolo[1,2-d]triazine derivative in anhydrous, spectrophotometric-grade DMSO to a concentration of 10 mM.
-
Causality: These fused bicyclic systems are highly lipophilic. Trace water in standard DMSO induces premature, localized aggregation, which artificially broadens the UV absorption peaks due to
stacking interactions.
2. Aqueous Buffer Dilution
-
Action: Dilute the stock into a controlled aqueous buffer (e.g., 50 mM Phosphate buffer, pH 7.4) to a final working concentration of 10–50
M. Ensure final DMSO concentration does not exceed 0.5% v/v. -
Causality: DMSO absorbs strongly below 260 nm. Keeping DMSO
prevents solvent cutoff interference, allowing clear resolution of the 235 nm band.
3. Instrument Calibration & Baseline Correction
-
Action: Use a matched pair of quartz cuvettes (10 mm path length). Fill both with the exact solvent matrix (Buffer + 0.5% DMSO). Run a baseline correction from 200 nm to 450 nm using a 1 nm spectral bandwidth.
-
Causality: A 1 nm bandwidth is critical. Wider slit widths will optically blur the fine vibrational structure of the pyrrole ring's electronic transitions, leading to inaccurate
calculations.
4. Spectral Acquisition & Internal Validation
-
Action: Scan the sample cuvette. To validate the data, perform a serial dilution (10, 20, 30, 40, 50
M) and plot Absorbance vs. Concentration at (295 nm). -
Causality: This acts as the self-validating step. If the plot deviates from strictly linear (violating the Beer-Lambert law), the compound is aggregating. The data must be discarded, and the assay repeated with a lower concentration range or the addition of a surfactant (e.g., 0.01% Tween-20).
Fig 2. Self-validating workflow for high-fidelity UV-Vis spectral acquisition.
Application in Drug Development
Understanding the UV-Vis profile of 4-hydroxy-pyrrolo[1,2-d]triazines is not merely an academic exercise; it directly impacts assay design.
For instance, when screening these compounds as acetylcholinesterase inhibitors using the Ellman's method 3, the assay relies on measuring the absorbance of the TNB dianion at 412 nm. Because the extended conjugation of the pyrrolo-triazine core pushes its secondary absorption band up to ~305 nm (with a tail extending towards 350 nm), high concentrations of the inhibitor can cause baseline drift in the 400 nm region. By establishing the precise molar absorptivity (
Furthermore, in the development of PARP inhibitors 1, UV-Vis spectrophotometric titration is the gold standard for determining the pKa of the 4-hydroxy group. By tracking the shift from the 295 nm peak (lactam) to the 280 nm peak (lactim anion) across a pH gradient, one can identify sharp isosbestic points. The presence of these points validates that the transition is a clean, two-state equilibrium without degradation, allowing for precise pKa calculation—a vital parameter for predicting oral bioavailability and target residence time.
References
- PYRROLO[1,2-D][1,2-4]TRIAZINE AS INHIBITORS OF C-JUN N-TERMINAL KINASES (JNK) AND P-38 KINASES. European Patent Office (EP 180).
- Pyrrolo[1,2-a]pyrazin-1(2h)-one and pyrrolo[1,2-d][1,2,4]triazin-1(2h)-one derivatives as inhibitors of poly(adp-ribose)polymerase(parp). Google Patents.
- Miniaturization and Validation of the Ellmans Reaction Based Acetylcholinesterase Inhibitory Assay into 384-Well Plate Format and Screening of a Chemical Library. ResearchGate.
Sources
- 1. WO2007138355A1 - Pyrrolo[1,2-a]pyrazin-1(2h)-one and pyrrolo[1,2-d][1,2,4]triazin-1(2h)-one derivatives as inhibitors of poly(adp-ribose)polymerase(parp) - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
Biological Assay Validation for Pyrrolotriazine-Based Antifungal Agents: A Comparative Guide
Introduction: The Case for Pyrrolotriazine Scaffolds
The rapid emergence of multidrug-resistant (MDR) fungal pathogens has severely compromised the clinical efficacy of first-line therapies. Traditional azoles (e.g., fluconazole, voriconazole) often suffer from inefficient physicochemical characteristics, dose-limiting hepatotoxicity, and a high susceptibility to target-site mutations (specifically in the ERG11 gene encoding CYP51) [2].
In response, the pyrrolotriazinone scaffold —specifically derivatives of pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one—has emerged as a highly potent, underexplored pharmacophore in antifungal drug discovery [1]. The fusion of an electron-rich pyrrole ring with a triazine core provides unique geometric and electronic properties. This structure facilitates enhanced hydrogen bonding, dipole-dipole interactions, and π-stacking within the fungal CYP51 active site. Consequently, pyrrolotriazine agents can effectively anchor into mutated binding pockets where traditional azoles experience steric clash or loss of affinity.
Fig 1: Mechanism of CYP51 inhibition by pyrrolotriazines vs. traditional azoles.
Comparative Performance Data
To objectively evaluate the performance of pyrrolotriazine-based agents, we must benchmark them against clinical standards. The data below summarizes the in vitro Minimum Inhibitory Concentration (MIC) and mammalian cytotoxicity profiles of a lead Pyrrolotriazine Compound (Compound 1) compared to Fluconazole and Voriconazole[1, 2].
| Compound | C. albicans (Wild-Type) MIC (µg/mL) | C. albicans (Flu-Resistant) MIC (µg/mL) | A. fumigatus MIC (µg/mL) | HepG2 Cytotoxicity CC₅₀ (µg/mL) |
| Pyrrolotriazine Cmpd 1 | < 0.01 | < 0.01 | 0.5 | > 50.0 |
| Fluconazole | 0.25 | > 64.0 | > 64.0 | > 100.0 |
| Voriconazole | 0.015 | 4.0 | 0.5 | ~ 40.0 |
Key Insight: Pyrrolotriazine Compound 1 maintains sub-nanogram potency (< 0.01 µg/mL) against fluconazole-resistant Candida strains and exhibits broad-spectrum activity against filamentous fungi (A. fumigatus), all while preserving a wide therapeutic window (CC₅₀ > 50 µg/mL).
Biological Assay Validation Protocols
As an Application Scientist, I design workflows that are not merely procedural, but causal and self-validating . Every assay must include internal controls that verify the mechanical integrity of the test system, ensuring that observed data is an artifact of the drug's mechanism, not experimental error.
Assay 1: Broth Microdilution & Time-Kill Kinetics
Causality: MIC testing establishes the static inhibition threshold, but it cannot differentiate between fungistatic (growth-arresting) and fungicidal (killing) activity. Time-kill kinetics are required to map the pharmacodynamic profile over 48 hours, which is critical for predicting in vivo clearance rates. Self-Validating System: The assay must include a known susceptible strain (ATCC 90028) to validate media/drug solubility, and a known resistant clinical isolate to validate the resistance-breaking claim.
Step-by-Step Methodology:
-
Inoculum Preparation: Cultivate fungal strains on Sabouraud Dextrose Agar (SDA) for 24h. Suspend colonies in sterile saline to an optical density (OD₆₀₀) of 0.1 (approx.
CFU/mL). -
Compound Dilution: Prepare a 2-fold serial dilution of the pyrrolotriazine compound in RPMI-1640 media (buffered with MOPS to pH 7.0) across a 96-well plate. Concentration range: 16 µg/mL to 0.007 µg/mL.
-
Inoculation: Add 100 µL of the standardized fungal suspension to each well (final volume 200 µL).
-
Incubation & MIC Read: Incubate at 35°C for 24-48 hours. The MIC is visually determined as the lowest concentration resulting in ≥50% growth inhibition relative to the drug-free control.
-
Time-Kill Execution: For concentrations at 1x, 2x, and 4x MIC, extract 50 µL aliquots at 0, 4, 8, 12, 24, and 48 hours. Plate on SDA and count CFUs. A ≥3 log₁₀ reduction in CFU/mL indicates fungicidal activity.
Assay 2: Target Engagement via LC-MS/MS Sterol Profiling
Causality: Phenotypic cell death does not prove CYP51 inhibition. To confirm the mechanism of action, we must quantify the biochemical consequence of CYP51 blockade: the depletion of downstream ergosterol and the toxic accumulation of the upstream precursor, lanosterol. LC-MS/MS is utilized over UV-Vis spectrophotometry because it provides the mass-to-charge ratio (m/z) specificity required to distinguish structurally identical sterol isomers. Self-Validating System: Voriconazole-treated cells are run in parallel as a positive control for CYP51 inhibition. If the voriconazole arm fails to show lanosterol accumulation, the lipid extraction protocol is deemed invalid.
Step-by-Step Methodology:
-
Treatment: Treat logarithmic-phase C. albicans cultures with the pyrrolotriazine compound at 0.5x and 1x MIC for 16 hours.
-
Saponification: Harvest cells via centrifugation. Resuspend the pellet in 3 mL of 25% alcoholic potassium hydroxide (KOH) and incubate at 85°C for 1 hour to release membrane-bound sterols.
-
Extraction: Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes. Extract the upper heptane layer containing the non-saponifiable lipids.
-
LC-MS/MS Analysis: Evaporate the heptane under nitrogen gas and reconstitute in methanol. Inject into a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer.
-
Quantification: Monitor the transitions for ergosterol (m/z 397.3 → 69.1) and lanosterol (m/z 427.4 → 81.1). Calculate the Lanosterol/Ergosterol ratio.
Assay 3: Mammalian Cytotoxicity & Selectivity Index (SI)
Causality: The high lipophilicity required for pyrrolotriazines to penetrate the fungal cell wall often translates to promiscuous mammalian membrane integration. We utilize the HepG2 (human hepatocyte) cell line because azole-class drugs are primarily metabolized in the liver and are notoriously hepatotoxic. Self-Validating System: A vehicle control (0.1% DMSO) confirms that the solvent is not causing cell death, while a 1% Triton X-100 positive control confirms the assay's ability to detect total cell lysis.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well tissue culture plate at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in 5% CO₂. -
Drug Exposure: Treat cells with pyrrolotriazine concentrations ranging from 1 to 100 µg/mL for 48 hours.
-
MTS Addition: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) to each well. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.
-
Absorbance Read: Incubate for 2 hours and read absorbance at 490 nm.
-
SI Calculation: Calculate the CC₅₀ (concentration killing 50% of mammalian cells). The Selectivity Index (SI) is calculated as
. An SI > 10 is required for lead advancement.
Experimental Workflow Architecture
To ensure high-throughput efficiency without sacrificing scientific rigor, the validation of pyrrolotriazine agents must follow a strict, gated workflow. Compounds only progress to resource-intensive MS/MS and cytotoxicity profiling if they clear the initial phenotypic susceptibility gates.
Fig 2: Stepwise biological assay validation workflow for antifungal candidates.
Conclusion
The validation of pyrrolotriazine-based antifungal agents requires a rigorous, multi-tiered approach that bridges phenotypic observations with biochemical causality. By leveraging the unique pharmacophoric properties of the pyrrolotriazinone scaffold, researchers can effectively bypass the resistance mechanisms that plague traditional azoles. Implementing the self-validating protocols outlined in this guide ensures that resulting lead candidates possess both the potency and the therapeutic window required for successful clinical translation.
References
Safety Operating Guide
4-hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one proper disposal procedures
Operational Guide: Safe Disposal of 4-hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one
Part 1: Executive Safety Summary
The Core Directive: Treat This compound (and its tautomers) not merely as organic chemical waste, but as a Potentially Bioactive Intermediate .
While standard Safety Data Sheets (SDS) often classify this family of compounds primarily as Irritants (H315/H319/H335), its structural role as a nucleoside analogue precursor and PARP/kinase inhibitor scaffold dictates a higher standard of care. The primary disposal objective is complete thermal destruction to prevent environmental accumulation of bioactive nitrogen heterocycles.
Immediate Action Required:
-
Do NOT dispose of via sanitary sewer or sink drains (Aquatic Toxicity Risk).
-
Do NOT mix with oxidizers or strong acids in the waste stream.
-
Segregate as "Non-Halogenated Organic Waste" (unless dissolved in halogenated solvents) destined for high-temperature incineration.
Part 2: Chemical Profile & Risk Assessment
Before initiating disposal, verify the material state and hazards. This table synthesizes data for the pyrrolo-triazine class.[1][2][3][4]
| Parameter | Specification | Operational Implication |
| Chemical Structure | C₆H₅N₃O₂ (Heterocyclic Core) | High thermal stability; requires high-temp incineration (>1000°C). |
| Physical State | Solid (Powder/Crystals) | Dust generation risk during transfer. Use localized exhaust. |
| Hazard Class (GHS) | Warning | Irritant to eyes, skin, respiratory system. |
| Key H-Codes | H302, H315, H319, H335, H410 | H410 (Very toxic to aquatic life) is the critical driver for "Zero Drain Disposal" policy. |
| Reactivity | Stable; Hygroscopic | Keep dry. Incompatible with strong oxidizing agents.[1][2] |
| Bioactivity | High Potential | Treat as a cytotoxic agent if used in drug discovery workflows. |
Part 3: Waste Segregation Logic (Decision Matrix)
Effective disposal begins with correct segregation at the bench. This logic flow ensures the material reaches the correct incinerator stream.
Figure 1: Waste Stream Triage. Select the correct path to ensure compliance with EPA RCRA and local regulations.
Part 4: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired/Surplus Stock)
Context: You have a vial of pure powder that is degraded or no longer needed.
-
PPE Donning: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Perform operations in a fume hood to avoid dust inhalation (H335).
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.
-
Transfer:
-
Do not empty the vial. Place the entire vial (cap tightened) into the waste jar.
-
If loose powder exists, dampen a paper towel with methanol, wipe it up, and place the towel in the jar.
-
-
Labeling: Affix a hazardous waste tag.
-
Final Disposition: Segregate into Stream C (Solid Hazardous Waste) for incineration.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Context: The compound is dissolved in a solvent (e.g., DMSO, Methanol, or DMF) after an experiment.
-
Quenching (If necessary): If the mixture contains reactive reagents (e.g., hydrides, acid chlorides), quench carefully before disposal. The pyrrolotriazine core itself does not require quenching.
-
Solvent Identification:
-
If dissolved in DCM/Chloroform: Pour into the Halogenated Waste carboy.
-
If dissolved in Acetone/Methanol/DMSO: Pour into the Non-Halogenated Organic carboy.
-
-
Rinsing: Rinse the reaction vessel twice with a small volume of the compatible solvent. Add rinsate to the waste container.
-
Documentation: Log the approximate concentration of the bioactive heterocycle on the waste manifest. This alerts the disposal facility to the presence of nitrogenous compounds (potential NOx generators).
Scenario C: Contaminated Consumables (Sharps/Plastics)
Context: Syringes, pipette tips, and weighing boats used with the compound.
-
Sharps: Needles contaminated with the compound must go into a Red Biohazard/Sharps Bin , strictly destined for incineration.
-
Soft Waste: Gloves and paper towels should be double-bagged in clear polyethylene bags (or specific yellow chemical waste bags depending on facility rules) and tagged as Solid Chemical Waste .
Part 5: Emergency Spill Management
If a spill occurs, rapid containment is vital to prevent surface contamination and aerosolization.
Figure 2: Emergency Response Workflow. Immediate isolation prevents tracking of the bioactive agent.
Specific Cleanup Solution: For pyrrolo-triazine derivatives, a standard detergent solution is sufficient.
-
Powder Spill: Cover with wet paper towels (to prevent dust) before wiping.
-
Liquid Spill: Cover with vermiculite or spill pads.
-
Decon: Wipe surface with 10% bleach followed by 70% ethanol to degrade any trace biological activity if the compound is a viral inhibitor.
References
-
PubChem. (2026). This compound Compound Summary. National Library of Medicine. Link
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[7] United States Department of Labor. Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: Pyrrolo[2,1-f][1,2,4]triazin-4-amine (Class Analogue). Merck KGaA. Link
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste Management. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
